NHS-SS-Ac
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H15NO7S2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethyldisulfanyl]ethyl acetate |
InChI |
InChI=1S/C11H15NO7S2/c1-8(13)17-4-6-20-21-7-5-18-11(16)19-12-9(14)2-3-10(12)15/h2-7H2,1H3 |
InChI Key |
RGRZXBJOOMUZKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCSSCCOC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to NHS-SS-Ac Protein Modification
For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of innovation. This guide provides a detailed exploration of a powerful, two-step strategy for protein modification culminating in a cleavable disulfide linkage, often conceptualized as "NHS-SS-Ac" protein modification. This process leverages N-hydroxysuccinimide (NHS) ester chemistry for initial protein labeling, followed by the generation of a reactive sulfhydryl group from a protected acetyl moiety, which is then used to form a reversible disulfide bond.
Core Mechanism: A Two-Stage Approach to Reversible Conjugation
The "this compound" modification is not a single reagent but a strategic workflow. It begins with the introduction of a protected sulfhydryl group onto a protein of interest using a reagent like N-succinimidyl S-acetylthioacetate (SATA). This is followed by deprotection to reveal a free thiol, which can then be reacted to form a disulfide bond with a second molecule of interest.
Stage 1: Acylation of Primary Amines with an NHS-Ester Reagent
The initial step involves the reaction of an NHS-ester-containing reagent, such as SATA, with primary amines on the target protein.[1][2][3] The NHS ester specifically reacts with the ε-amino groups of lysine residues and the α-amino group of the N-terminus through nucleophilic acyl substitution.[1] This reaction forms a stable amide bond, covalently attaching the S-acetylthioacetate moiety to the protein.[1] The reaction is most efficient at a pH range of 7.0 to 9.0. The acetyl group serves as a protecting group for the sulfhydryl, preventing premature disulfide bond formation and allowing for purification and storage of the modified protein.
Stage 2: Deprotection and Disulfide Bond Formation
The second stage involves the deprotection of the acetylated thiol. This is typically achieved by treating the modified protein with a hydroxylamine solution, which selectively removes the acetyl group to expose a reactive sulfhydryl (-SH) group. This newly introduced thiol can then be used to form a disulfide bond (-S-S-) with another thiol-containing molecule or a molecule activated with a reactive disulfide group. This disulfide bond is cleavable under reducing conditions, providing a reversible linkage.
Below is a diagram illustrating the overall workflow of this compound protein modification.
Quantitative Data Summary
The efficiency of each step in the this compound modification process is critical for successful conjugation. The following tables summarize key quantitative data for the acylation and deprotection steps.
Table 1: Molar Ratio of SATA to Protein and Sulfhydryl Incorporation
| Molar Ratio (SATA:Protein) | Sulfhydryl Groups per Mole of IgG |
|---|
| 9:1 | 3.0 - 3.6 |
Note: This data is based on experiments with human IgG. The optimal molar ratio may vary for other proteins.
Table 2: Deprotection Conditions
| Reagent | Concentration | Incubation Time | Temperature |
|---|---|---|---|
| Hydroxylamine | 0.5 M | 2 hours | Room Temperature |
| Hydroxylamine | 1.0 M | Not specified | Room Temperature |
Note: The deprotection solution also typically contains EDTA to chelate metal ions that can catalyze disulfide bond formation.
Experimental Protocols
Detailed methodologies for the key experiments in the this compound protein modification workflow are provided below.
Protocol 1: Protein Modification with SATA
Objective: To introduce protected sulfhydryl groups onto a target protein.
Materials:
-
Protein solution (2-10 mg/mL in an amine-free buffer, e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
SATA (N-succinimidyl S-acetylthioacetate)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting column
Procedure:
-
Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer. Buffers containing primary amines such as Tris or glycine must be avoided as they will compete with the NHS ester reaction.
-
Immediately before use, prepare a stock solution of SATA in anhydrous DMSO or DMF (e.g., 6-8 mg/mL).
-
Add the SATA stock solution to the protein solution at a desired molar excess (a 9:1 molar ratio of SATA to protein is a common starting point).
-
Incubate the reaction mixture for 30-60 minutes at room temperature. Alternatively, the reaction can be carried out for 2 hours at 4°C.
-
Remove excess, unreacted SATA from the modified protein using a desalting column equilibrated with the reaction buffer.
Protocol 2: Deprotection of S-Acetylated Protein
Objective: To generate a free sulfhydryl group on the modified protein.
Materials:
-
SATA-modified protein solution
-
Deacetylation solution (0.5 M Hydroxylamine, 25 mM EDTA in reaction buffer, pH 7.2-7.5)
-
Desalting column
Procedure:
-
Prepare the deacetylation solution by dissolving hydroxylamine HCl and EDTA in the reaction buffer and adjusting the pH to 7.2-7.5.
-
Add the deacetylation solution to the SATA-modified protein solution (e.g., 100 µL of deacetylation solution per 1 mL of modified protein solution).
-
Incubate the reaction mixture for 2 hours at room temperature.
-
Remove the hydroxylamine and other byproducts by passing the solution through a desalting column equilibrated with a suitable buffer, preferably containing 10 mM EDTA to minimize disulfide bond formation.
-
The resulting thiolated protein should be used promptly in the subsequent conjugation step to avoid oxidation of the free sulfhydryl group.
Signaling Pathways and Experimental Workflows
The this compound modification strategy is a versatile tool for a variety of applications, including the creation of antibody-drug conjugates (ADCs), reversible protein-protein conjugations, and the attachment of proteins to surfaces or nanoparticles.
A common experimental workflow involves the use of a heterobifunctional reagent like N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) to create a disulfide-linked conjugate. In this scenario, one protein is modified with SATA and deprotected to generate a free thiol, while a second protein is modified with SPDP to introduce a pyridyl disulfide group. The two modified proteins are then mixed, and the free thiol on the first protein attacks the pyridyl disulfide on the second, forming a stable, yet cleavable, disulfide bond.
The following diagram illustrates the logical relationship in creating a disulfide-linked protein-protein conjugate.
References
An In-depth Technical Guide to N-succinimidyl S-acetyl(thio)acetate (SATA)
For Researchers, Scientists, and Drug Development Professionals
N-succinimidyl S-acetyl(thio)acetate, commonly known as SATA, is a chemical reagent widely used in bioconjugation and protein modification.[1][2] It serves to introduce protected sulfhydryl (-SH) groups into proteins, peptides, and other molecules that contain primary amines.[3][4][5] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and detailed protocols for its application.
Chemical Structure and Properties
SATA is the N-hydroxysuccinimide (NHS) ester of S-acetylthioacetic acid. The molecule consists of two key functional parts: the NHS ester, which reacts specifically with primary amines, and the S-acetylthioacetate group, which contains a protected thiol. The acetyl group serves as a temporary protecting group, preventing the sulfhydryl from reacting prematurely, such as forming disulfide bonds. This allows for the storage of the modified molecule until the reactive thiol is needed.
The chemical formula for SATA is C₈H₉NO₅S, and its molecular weight is approximately 231.23 g/mol . Its structure facilitates the introduction of a short spacer arm of 2.8 Å upon conjugation.
Table 1: Physicochemical Properties of SATA
| Property | Value | References |
| Synonyms | SATA, S-Acetylthioacetic acid N-hydroxysuccinimide ester | |
| CAS Number | 76931-93-6 | |
| Molecular Formula | C₈H₉NO₅S | |
| Molecular Weight | 231.23 Da | |
| Appearance | White to off-white solid | |
| Purity | ≥90-95% | |
| Spacer Arm Length | 2.8 Å | |
| Solubility | Soluble in DMSO, DMF; slightly soluble in Ethanol | |
| Storage | Store at -20°C, desiccated and protected from moisture |
Mechanism of Action
The utility of SATA is centered on a two-step reaction process. This process allows for the controlled introduction of a reactive sulfhydryl group onto a target molecule.
-
Acylation (Thiolation): The N-hydroxysuccinimide (NHS) ester end of the SATA molecule reacts with primary amino groups (-NH₂) present on the target molecule, such as the side chain of lysine residues or the N-terminus of a protein. This reaction is a nucleophilic acyl substitution, forming a stable, covalent amide bond and releasing N-hydroxysuccinimide as a by-product. The result is the target molecule now carrying an acetyl-protected sulfhydryl group.
-
Deprotection (Deacetylation): The acetyl protecting group is removed by treatment with a deacetylation agent, most commonly hydroxylamine•HCl, at a neutral to slightly alkaline pH. This step exposes the free, reactive sulfhydryl group, which can then be used for specific downstream conjugation reactions, such as coupling with maleimide-activated molecules to form stable thioether bonds.
Experimental Protocols
The following are detailed methodologies for the modification of proteins with SATA to introduce reactive sulfhydryl groups.
A. Materials and Reagent Preparation
-
Protein Solution: Dissolve the protein to be modified in an amine-free buffer, such as Phosphate Buffered Saline (PBS), at a pH between 7.2 and 8.0. A typical concentration is 2-10 mg/mL (e.g., ~60 µM for IgG). Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction with SATA.
-
SATA Stock Solution: Immediately before use, dissolve SATA in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For example, dissolving 6-8 mg of SATA in 0.5 mL of DMSO yields a solution of approximately 55 mM. SATA is moisture-sensitive and the NHS ester readily hydrolyzes, so stock solutions should not be stored.
-
Deacetylation Solution: Prepare a solution of 0.5 M hydroxylamine•HCl and 25 mM EDTA in the reaction buffer (e.g., PBS), adjusting the pH to 7.2-7.5 with NaOH. The EDTA is included to chelate divalent metal ions that can catalyze the oxidation of sulfhydryl groups.
B. Protocol for Protein Thiolation
-
Add a molar excess of the freshly prepared SATA stock solution to the protein solution. A 9:1 to 10:1 molar ratio of SATA to protein is a common starting point. For example, for 1 mL of a 60 µM protein solution, add 10 µL of a 55 mM SATA solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature. Alternatively, the reaction can be performed for 2 hours at 4°C.
-
Remove the excess, unreacted SATA and the NHS by-product by desalting using a gel filtration column (e.g., SpinOUT™ GT-600 or equivalent). The SATA-modified protein, now containing protected sulfhydryl groups, can be stored at -20°C if the protein is stable to freezing.
C. Protocol for Sulfhydryl Deprotection
-
To the solution of SATA-modified protein, add the Deacetylation Solution. For example, add 50-100 µL of the hydroxylamine solution to 1 mL of the modified protein solution.
-
Incubate the mixture for 2 hours at room temperature to allow for the complete removal of the acetyl protecting groups.
-
Purify the now sulfhydryl-activated protein from the hydroxylamine and other reaction components by passing it through a desalting column. It is recommended to pre-equilibrate the column and elute the protein with a buffer containing 5-10 mM EDTA to minimize disulfide bond formation.
-
The resulting protein with free sulfhydryl groups should be used promptly in subsequent conjugation reactions to avoid oxidation.
Visualization of Experimental Workflow
The logical flow of using SATA for bioconjugation is depicted below. The process begins with an amine-containing protein and SATA, proceeds through the key steps of acylation and deprotection, and culminates in the conjugation of the newly introduced thiol to a maleimide-activated molecule.
Caption: Workflow for protein modification and conjugation using SATA.
Applications
The ability to introduce sulfhydryl groups in a controlled manner makes SATA a versatile tool for numerous applications in research and drug development.
-
Antibody-Drug Conjugates (ADCs): SATA is used to introduce thiols onto antibodies for the site-selective attachment of cytotoxic drugs.
-
Immunoassays: It can be used to thiolate antibodies, facilitating their efficient attachment to surfaces or other molecules in assays like ELISA.
-
Surface Immobilization: Proteins modified with SATA can be attached to surfaces for applications in biosensors or surface plasmon resonance (SPR).
-
Fluorophore Labeling: SATA enables the preparation of thiol-reactive proteins for conjugation with maleimide-activated fluorescent dyes for use in imaging and flow cytometry.
References
The Advent and Advancement of Heterobifunctional Crosslinkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of heterobifunctional crosslinkers. These versatile reagents have become indispensable tools in biological research and drug development, enabling the precise covalent linkage of two different biomolecules. This guide delves into the historical context of their development, the diverse chemistries of their reactive moieties, and their critical role in elucidating protein-protein interactions, mapping signaling pathways, and constructing sophisticated bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs. Detailed experimental protocols for the use of common crosslinkers are provided, alongside a quantitative analysis of their properties to aid in reagent selection. Furthermore, this guide illustrates the power of these molecules in unraveling complex biological systems through visualizations of experimental workflows and signaling pathways.
Introduction: The Genesis of Controlled Bioconjugation
The ability to covalently link biomolecules has been a cornerstone of biochemical research for decades. Early efforts relied on homobifunctional crosslinkers, molecules possessing two identical reactive groups. While useful for polymerizing molecules and forming intramolecular crosslinks, these reagents often led to uncontrolled and heterogeneous mixtures of products.[1][2][3] The need for greater control and specificity in bioconjugation spurred the development of heterobifunctional crosslinkers, which feature two different reactive groups.[1][2] This key innovation allows for a two-step, sequential conjugation process, minimizing undesirable side reactions and enabling the creation of well-defined bioconjugates.
The conceptual groundwork for linking molecules with specific functionalities can be traced back to the pioneering work of Hermann Staudinger in the 1920s on macromolecules and polymerization. His theories laid the foundation for understanding how small molecular units could be linked to form large, complex structures. The evolution of bioconjugation chemistry has been a continuous pursuit of milder, more specific, and efficient methods for modifying biomolecules under physiological conditions. This has led to the development of a vast arsenal of crosslinking reagents, with heterobifunctional crosslinkers emerging as particularly powerful tools.
Core Concepts and Chemistries of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are characterized by the presence of two distinct reactive moieties, each targeting a different functional group on a biomolecule. The most commonly targeted functional groups on proteins are primary amines (-NH2) found on lysine residues and the N-terminus, and sulfhydryl groups (-SH) on cysteine residues.
Common Reactive Groups and Their Targets
A wide array of reactive groups have been incorporated into heterobifunctional crosslinkers to target various functional groups. Some of the most prevalent chemistries include:
-
N-Hydroxysuccinimide (NHS) Esters: These are highly reactive towards primary amines at pH 7-9, forming stable amide bonds.
-
Maleimides: These groups exhibit high specificity for sulfhydryl groups at pH 6.5-7.5, resulting in a stable thioether linkage.
-
Carbodiimides (e.g., EDC): These "zero-length" crosslinkers facilitate the formation of an amide bond between a carboxyl group and a primary amine without becoming part of the final crosslink.
-
Hydrazides: These react with carbonyl groups (aldehydes and ketones), which can be generated by oxidizing the carbohydrate moieties of glycoproteins.
-
Photoreactive Groups (Aryl Azides, Diazirines): Upon exposure to UV light, these groups form highly reactive intermediates that can non-selectively insert into C-H and N-H bonds of nearby molecules, allowing for the capture of transient interactions.
-
"Click" Chemistry Moieties (Azides and Alkynes): These groups undergo highly specific and efficient cycloaddition reactions, providing a powerful tool for bioconjugation with minimal side reactions.
The choice of reactive groups is dictated by the available functional groups on the target biomolecules and the desired reaction conditions.
The Spacer Arm: More Than Just a Bridge
The spacer arm that connects the two reactive ends of a heterobifunctional crosslinker plays a crucial role in the properties and function of the final conjugate. Key characteristics of the spacer arm include:
-
Length: The length of the spacer arm determines the distance between the two conjugated molecules. This is a critical parameter when studying protein-protein interactions, as it provides spatial constraints on the proximity of the interacting residues. Longer spacer arms can be more effective for coupling large proteins.
-
Flexibility: The flexibility of the spacer arm can influence the ability of the crosslinker to span the distance between reactive groups on the target molecules.
-
Solubility: The chemical composition of the spacer arm affects the solubility of the crosslinker. For biological applications, water-soluble crosslinkers are generally preferred. The incorporation of polyethylene glycol (PEG) chains into the spacer arm is a common strategy to enhance water solubility.
-
Cleavability: Some crosslinkers incorporate a cleavable bond within their spacer arm, such as a disulfide bond (cleavable by reducing agents) or an ester linkage (cleavable by changes in pH). This feature is particularly useful for applications where the release of one of the conjugated molecules is desired, or for mass spectrometry-based analysis of crosslinked peptides.
Quantitative Data for Heterobifunctional Crosslinker Selection
The selection of an appropriate heterobifunctional crosslinker is critical for the success of any bioconjugation experiment. The following tables provide a summary of key quantitative data for a selection of commonly used heterobifunctional crosslinkers to aid in this process.
Table 1: Physicochemical Properties of Common Amine-to-Sulfhydryl Crosslinkers
| Crosslinker | Spacer Arm Length (Å) | Water Soluble | Cleavable | Reactive Towards |
| SMCC | 8.3 | No | No | Amine, Sulfhydryl |
| Sulfo-SMCC | 8.3 | Yes | No | Amine, Sulfhydryl |
| GMBS | 7.4 | No | No | Amine, Sulfhydryl |
| Sulfo-GMBS | 7.4 | Yes | No | Amine, Sulfhydryl |
| EMCS | 9.4 | No | No | Amine, Sulfhydryl |
| Sulfo-EMCS | 9.4 | Yes | No | Amine, Sulfhydryl |
| LC-SPDP | 15.7 | No | Yes (Disulfide) | Amine, Sulfhydryl |
| Sulfo-LC-SPDP | 15.7 | Yes | Yes (Disulfide) | Amine, Sulfhydryl |
| SM(PEG)n (n=2-24) | 17.6 - 95.2 | Yes | No | Amine, Sulfhydryl |
Table 2: Reaction Conditions and Efficiency of Common Reactive Groups
| Reactive Group | Target Functional Group | Optimal pH Range | Reaction Time | Relative Reaction Efficiency |
| NHS Ester | Primary Amine (-NH2) | 7.0 - 9.0 | 30-60 min | High |
| Maleimide | Sulfhydryl (-SH) | 6.5 - 7.5 | 1-2 hours | Very High |
| Hydrazide | Carbonyl (Aldehyde/Ketone) | 4.5 - 6.0 | 2-4 hours | Moderate |
| Aryl Azide (Photoreactive) | C-H, N-H bonds | N/A (UV activation) | Milliseconds | Low to Moderate |
| Diazirine (Photoreactive) | C-H, N-H bonds | N/A (UV activation) | Milliseconds | Moderate |
| Azide/Alkyne (Click Chemistry) | Alkyne/Azide | N/A (Catalyst dependent) | 1-4 hours | Very High |
Note: Reaction times and efficiencies are approximate and can vary depending on the specific reactants and conditions.
Elucidating Signaling Pathways with Heterobifunctional Crosslinkers
A major application of heterobifunctional crosslinkers is the identification and mapping of protein-protein interactions within cellular signaling pathways. By covalently "trapping" interacting proteins, these reagents provide a snapshot of the dynamic protein complexes that mediate signal transduction.
Case Study: Mapping the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in numerous cancers. Heterobifunctional crosslinkers have been instrumental in dissecting the intricate network of protein interactions that are initiated upon ligand binding to EGFR.
For instance, a photoreactive heterobifunctional crosslinker with an NHS ester on one end and a diazirine on the other can be used to identify proteins that interact with a specific component of the EGFR pathway. The NHS ester can be used to attach the crosslinker to a purified protein of interest (e.g., a downstream signaling molecule like Grb2). This modified protein is then introduced into a cell lysate. Upon UV activation, the diazirine group will covalently crosslink to any interacting proteins in close proximity. These crosslinked complexes can then be isolated and identified by mass spectrometry, revealing the direct and transient interaction partners of the protein of interest within the EGFR signaling cascade.
Caption: Workflow for identifying protein-protein interactions in the EGFR signaling pathway.
Investigating the Ubiquitin-Proteasome System
The ubiquitin-proteasome system is a complex signaling pathway that plays a central role in protein degradation and the regulation of numerous cellular processes. Ubiquitination, the process of attaching ubiquitin to a substrate protein, is a highly dynamic and intricate post-translational modification. Heterobifunctional crosslinkers have emerged as valuable tools for studying the interactions between ubiquitin, ubiquitin ligases (E3s), and their substrates.
For example, a crosslinker with a specific reactivity towards a component of the ubiquitination machinery can be used to stabilize and identify transient enzyme-substrate complexes. This allows researchers to dissect the complex topology of ubiquitin chains and understand how different chain linkages dictate the fate of the modified protein.
Caption: Simplified diagram of the ubiquitin-proteasome signaling pathway.
Detailed Experimental Protocols
The following sections provide detailed methodologies for common applications of heterobifunctional crosslinkers.
Two-Step Protein-Protein Conjugation using Sulfo-SMCC
This protocol describes the conjugation of a protein containing primary amines (Protein-NH2) to a protein containing sulfhydryl groups (Protein-SH) using the water-soluble crosslinker Sulfo-SMCC.
Materials:
-
Protein-NH2 (in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
Protein-SH (in a suitable buffer)
-
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Desalting column (e.g., Zeba™ Spin Desalting Column)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or a solution containing free cysteine)
Procedure:
-
Preparation of Reagents:
-
Equilibrate the Sulfo-SMCC vial to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of Sulfo-SMCC (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.
-
-
Activation of Protein-NH2 with Maleimide Groups:
-
Dissolve Protein-NH2 in the Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Add a 10- to 50-fold molar excess of the Sulfo-SMCC stock solution to the Protein-NH2 solution. The final concentration of the organic solvent should be less than 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Sulfo-SMCC:
-
Remove the unreacted Sulfo-SMCC from the maleimide-activated Protein-NH2 using a desalting column equilibrated with the Conjugation Buffer.
-
-
Conjugation with Protein-SH:
-
Immediately add the Protein-SH solution to the purified maleimide-activated Protein-NH2. A 1.5- to 5-fold molar excess of Protein-SH over Protein-NH2 is typically used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the conjugation reaction, add a small molecule containing a sulfhydryl group (e.g., cysteine or 2-mercaptoethanol) to react with any remaining maleimide groups.
-
-
Purification of the Conjugate:
-
Purify the protein-protein conjugate from unreacted proteins and other byproducts using size-exclusion chromatography or dialysis.
-
-
Characterization of the Conjugate:
-
Analyze the purified conjugate by SDS-PAGE to confirm the formation of a higher molecular weight product.
-
Further characterization can be performed using techniques such as mass spectrometry to confirm the identity and purity of the conjugate.
-
Identifying Protein-Protein Interactions using a Photoreactive Crosslinker
This protocol provides a general workflow for using a photoreactive heterobifunctional crosslinker (e.g., NHS-diazirine) to identify protein-protein interactions in a cell lysate.
Materials:
-
Purified protein of interest (Bait protein)
-
NHS-diazirine crosslinker
-
Cell lysate
-
UV lamp (e.g., 365 nm)
-
Immunoprecipitation reagents (antibody against the bait protein, protein A/G beads)
-
Lysis buffer
-
Wash buffers
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Labeling of the Bait Protein:
-
React the purified bait protein with the NHS-diazirine crosslinker in an amine-free buffer (pH 7-9) for 30-60 minutes at room temperature.
-
Remove excess, unreacted crosslinker using a desalting column.
-
-
Incubation with Cell Lysate:
-
Add the labeled bait protein to the cell lysate and incubate for a sufficient time to allow for the formation of protein-protein interactions (e.g., 1-2 hours at 4°C).
-
-
Photo-Crosslinking:
-
Expose the mixture to UV light (e.g., 365 nm) for a short duration (e.g., 5-15 minutes) on ice to activate the diazirine group and induce crosslinking.
-
-
Immunoprecipitation:
-
Add the antibody against the bait protein to the lysate and incubate to form an antibody-antigen complex.
-
Add protein A/G beads to pull down the complex.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Analysis:
-
Elute the crosslinked complexes from the beads.
-
Separate the proteins by SDS-PAGE.
-
Excise the bands corresponding to the crosslinked complexes and identify the interacting proteins by mass spectrometry.
-
Alternatively, perform a Western blot using an antibody against a suspected interacting protein to confirm the interaction.
-
Conclusion and Future Perspectives
Heterobifunctional crosslinkers have revolutionized the study of biomolecules and the development of novel therapeutics. Their ability to facilitate controlled and specific conjugation has enabled researchers to probe the intricate details of cellular machinery and to construct highly sophisticated molecular tools. The continued development of new crosslinking chemistries, such as those based on click chemistry and photocleavable linkers, promises to further expand the capabilities of these remarkable reagents. As our understanding of complex biological systems deepens, heterobifunctional crosslinkers will undoubtedly remain at the forefront of discovery, enabling the next generation of breakthroughs in medicine and biotechnology.
References
introduction to protein thiolation for beginners
A Comprehensive Technical Guide to Protein Thiolation for Researchers, Scientists, and Drug Development Professionals.
Introduction to Protein Thiolation
Protein thiolation is a reversible post-translational modification wherein a thiol-containing molecule forms a mixed disulfide bond with the thiol group of a cysteine residue on a protein.[1][2] This process is a critical component of cellular redox signaling and plays a pivotal role in protecting proteins from irreversible oxidative damage. The most common form of thiolation is S-glutathionylation, the conjugation of the abundant cellular antioxidant glutathione (GSH) to a protein cysteine.
Under conditions of oxidative or nitrosative stress, reactive oxygen species (ROS) and reactive nitrogen species (RNS) can oxidize the thiol group of cysteine residues to reactive intermediates such as sulfenic acids (Cys-SOH) or thiyl radicals (Cys-S•).[2] These intermediates can then react with low-molecular-weight thiols like GSH to form a stable mixed disulfide. This modification can alter the protein's structure, function, and interaction with other molecules, thereby modulating various cellular processes. The reversibility of thiolation, often catalyzed by enzymes such as glutaredoxins, allows for dynamic regulation in response to changes in the cellular redox environment.
Biological Significance of Protein Thiolation
Protein thiolation is integral to cellular homeostasis and is implicated in a wide array of physiological and pathological processes. Its significance stems from its ability to:
-
Regulate Protein Function: Thiolation can directly alter the catalytic activity of enzymes, the DNA-binding affinity of transcription factors, and the polymerization dynamics of cytoskeletal proteins.[1][3]
-
Act as a Redox Sensor: The reversible nature of thiolation makes it an ideal mechanism for sensing and transducing changes in the cellular redox state into downstream signaling events.
-
Protect Against Oxidative Damage: By forming a mixed disulfide, thiolation protects cysteine residues from irreversible oxidation to sulfinic (SO₂H) and sulfonic (SO₃H) acids, which can lead to permanent loss of protein function.
-
Modulate Signaling Pathways: Thiolation of key signaling proteins, such as protein tyrosine phosphatases and Keap1, plays a crucial role in regulating signal transduction cascades involved in cell growth, proliferation, and stress responses.
Key Signaling Pathways Regulated by Protein Thiolation
The Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation. Keap1 is a cysteine-rich protein that acts as a redox sensor. Upon exposure to oxidative stress, specific cysteine residues in Keap1 become thiolated, leading to a conformational change that disrupts its ability to bind Nrf2. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a battery of antioxidant and cytoprotective genes.
Caption: The Keap1-Nrf2 signaling pathway is regulated by the thiolation of Keap1.
Regulation of Protein Tyrosine Phosphatases (PTPs)
Protein tyrosine phosphatases (PTPs) are a family of enzymes that remove phosphate groups from tyrosine residues, thereby counteracting the activity of protein tyrosine kinases. The catalytic activity of PTPs is dependent on a critical cysteine residue in their active site. This cysteine is highly susceptible to oxidation by ROS, such as hydrogen peroxide (H₂O₂), which is often produced as a second messenger in response to growth factor signaling. The initial oxidation of the catalytic cysteine to a sulfenic acid leads to the reversible inactivation of the PTP. This inactivation can be reversed by reduction with thiols, including glutathione, which can lead to the S-glutathionylation of the PTP. This redox-dependent regulation of PTPs is a crucial mechanism for modulating the duration and intensity of tyrosine phosphorylation-dependent signaling pathways.
Caption: Reversible inactivation of Protein Tyrosine Phosphatases (PTPs) by oxidation and S-glutathionylation.
Quantitative Data on Protein Thiolation
The following tables summarize quantitative data from various studies on protein thiolation, highlighting the effects on protein function and the extent of modification under different conditions.
Table 1: Effect of S-glutathionylation on Enzyme Activity
| Protein | Organism/Cell Line | Oxidative Stimulus | Change in Activity | Reference |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Rabbit Muscle | H₂O₂ + GSH | Complete inactivation | |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Recombinant Human | IOB (oxidant) + GSH | ~65% activity recovery after 60 min with 1mM GSH + 1mM DTT | |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Recombinant | Peracetic Acid (5 µM, 15s) | 29% loss of activity in the presence of 1mM GSH | |
| Protein Tyrosine Phosphatases (general) | Rat-1 Cells | H₂O₂ (150 µM) | ~40% inhibition of total PTPase activity at 15 min |
Table 2: Quantitative Analysis of S-glutathionylated Proteins
| Protein | Cell Line | Treatment | Fold Change in S-glutathionylation | Reference |
| Multiple Proteins | RAW 264.7 Macrophages | Diamide (0.5-2 mM) | >2-fold increase for ~90% of 1071 identified Cys-sites | |
| Multiple Proteins | RAW 264.7 Macrophages | H₂O₂ | 364 Cys-sites from 265 proteins identified as sensitive to S-glutathionylation |
Table 3: Impact of S-glutathionylation on Actin Polymerization
| Condition | Effect on Actin | Quantitative Measurement | Reference |
| S-glutathionylation of Cys374 | Decreased polymerization capacity | Inhibition of the filament elongation step | |
| High concentration of GSSG | Inhibition of polymerization | 50% inhibition | |
| S-glutathionylation | Reduced actomyosin-S1 ATPase activity | Vmax reduced from 0.56 to 0.24 ATP/s/head (40% glutathionylated) |
Experimental Protocols
Resin-Assisted Capture for S-glutathionylated Proteins
This method allows for the specific enrichment and subsequent identification and quantification of S-glutathionylated proteins using mass spectrometry.
Workflow Diagram
Caption: Workflow for the resin-assisted capture of S-glutathionylated proteins.
Detailed Methodology
-
Cell Lysis and Protein Preparation:
-
Lyse cells in a buffer containing a thiol-blocking agent, such as N-ethylmaleimide (NEM), to prevent artefactual oxidation.
-
Precipitate proteins to remove excess blocking reagent.
-
-
Selective Reduction of S-glutathionylated Cysteines:
-
Resuspend the protein pellet in a buffer containing a specific reducing system for S-glutathionylated proteins, such as glutaredoxin (Grx) in the presence of NADPH and glutathione reductase.
-
-
Capture on Thiol-Affinity Resin:
-
Incubate the protein solution with a thiol-affinity resin (e.g., thiopropyl sepharose). The newly exposed free thiols will covalently bind to the resin.
-
Wash the resin extensively to remove non-specifically bound proteins.
-
-
On-Resin Digestion and Labeling:
-
Perform in-solution digestion of the resin-bound proteins using trypsin.
-
Label the resulting peptides with isobaric tags (e.g., iTRAQ or TMT) for quantitative analysis.
-
-
Elution and Mass Spectrometry:
-
Elute the labeled peptides from the resin using a reducing agent like dithiothreitol (DTT).
-
Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the S-glutathionylated proteins and their specific modification sites.
-
Biotin-Switch Assay for S-glutathionylation
The biotin-switch assay is a widely used method to detect and quantify S-thiolated proteins. The principle involves blocking all free thiols, selectively reducing the modified thiols, and then labeling the newly formed free thiols with a biotin tag for detection or enrichment.
Workflow Diagram
Caption: General workflow of the biotin-switch assay for detecting protein S-glutathionylation.
Detailed Methodology
-
Blocking of Free Thiols:
-
Incubate the protein sample with a thiol-blocking reagent such as methyl methanethiosulfonate (MMTS) in a denaturing buffer (e.g., containing SDS) to ensure all free cysteine residues are blocked.
-
Precipitate the proteins with acetone to remove excess blocking reagent.
-
-
Selective Reduction of S-glutathionylated Thiols:
-
Resuspend the protein pellet in a buffer containing a specific reducing agent for S-glutathionylated proteins, such as glutaredoxin (Grx).
-
-
Biotinylation of Nascent Thiols:
-
Add a biotinylating reagent, such as biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide), to label the newly exposed thiol groups.
-
-
Detection and/or Enrichment:
-
The biotinylated proteins can be detected by Western blotting using streptavidin conjugated to horseradish peroxidase (HRP).
-
Alternatively, the biotinylated proteins can be enriched using avidin-agarose beads for subsequent analysis by mass spectrometry.
-
Diagonal Electrophoresis
Diagonal electrophoresis is a technique used to identify proteins with intermolecular or intramolecular disulfide bonds.
Workflow Diagram
Caption: Workflow for diagonal electrophoresis to identify disulfide-bonded proteins.
Detailed Methodology
-
First Dimension (Non-reducing SDS-PAGE):
-
Separate the protein sample by standard SDS-PAGE under non-reducing conditions (i.e., without DTT or β-mercaptoethanol in the sample buffer).
-
-
Reduction:
-
Excise the entire lane from the first-dimension gel.
-
Equilibrate the gel lane in a buffer containing a reducing agent, such as DTT or β-mercaptoethanol, to cleave all disulfide bonds.
-
-
Second Dimension (SDS-PAGE):
-
Place the reduced gel lane horizontally at the top of a second, larger SDS-PAGE gel.
-
Run the second-dimension electrophoresis to separate the proteins based on their molecular weight after reduction.
-
-
Analysis:
-
Proteins that did not contain disulfide bonds will have the same mobility in both dimensions and will form a diagonal line on the 2D gel.
-
Proteins that were part of a disulfide-linked complex will migrate off the diagonal. The individual components of the complex will appear as separate spots below the diagonal, with their molecular weights corresponding to the reduced subunits. Intramolecularly disulfide-bonded proteins will migrate faster in the first dimension and will appear as spots above the diagonal in the second dimension.
-
References
An In-depth Technical Guide to Disulfide Bond Reduction in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Disulfide bonds are critical structural elements in many proteins, playing a vital role in their stability and function. In the field of bioconjugation, particularly in the development of therapeutics like antibody-drug conjugates (ADCs), the selective reduction of these bonds is a cornerstone technique. This guide provides a comprehensive overview of the core principles, common reagents, and experimental protocols associated with disulfide bond reduction, enabling researchers to design and execute robust bioconjugation strategies.
The Chemistry of Disulfide Bond Reduction
The cleavage of a disulfide bond (S-S) is a reduction reaction that results in two free thiol groups (-SH). This process can be initiated by various reducing agents, which are broadly categorized into two main classes based on their mechanism of action: thiol-based reductants and phosphine-based reductants.
Thiol-Based Reducing Agents: A Thiol-Disulfide Exchange Mechanism
Thiol-based reducing agents, such as Dithiothreitol (DTT) and β-mercaptoethanol (BME), operate through a thiol-disulfide exchange reaction.[1] The reaction is initiated by a nucleophilic attack of a thiolate anion from the reducing agent on one of the sulfur atoms of the protein's disulfide bond. This forms a transient mixed disulfide intermediate.[2] In the case of a dithiol reagent like DTT, the second thiol group of the same molecule then attacks the mixed disulfide, leading to the formation of a stable cyclic disulfide and the release of the fully reduced protein with two free thiols.[3] This intramolecular cyclization drives the reaction to completion.[3] The reducing power of thiol-based agents is pH-dependent, as the reactive species is the thiolate anion (-S⁻), which is more prevalent at pH values above 7.[4]
Mechanism of thiol-disulfide exchange by a dithiol reducing agent like DTT.
Phosphine-Based Reducing Agents: A Nucleophilic Substitution (SN2) Reaction
Tris(2-carboxyethyl)phosphine (TCEP) is the most common phosphine-based reducing agent. Unlike thiol-based reagents, TCEP does not contain a thiol group and its mechanism is not a thiol-disulfide exchange. Instead, the phosphorus atom of TCEP acts as a potent nucleophile, directly attacking one of the sulfur atoms in the disulfide bond in an SN2-type reaction. This initial attack forms a thioalkoxyphosphonium cation and a sulfhydryl anion. Subsequent rapid hydrolysis of the intermediate releases the second thiol and results in the formation of TCEP oxide. A key advantage of TCEP is its effectiveness over a broader pH range (1.5 to 8.5) and its resistance to air oxidation.
Mechanism of disulfide bond reduction by TCEP.
Comparison of Common Reducing Agents
The choice of reducing agent is critical and depends on the specific protein, the desired extent of reduction, and the downstream application.
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | β-mercaptoethanol (BME) |
| Mechanism | Thiol-disulfide exchange | Nucleophilic substitution (SN2) | Thiol-disulfide exchange |
| Effective pH Range | > 7.0 (optimal 7.1-8.0) | 1.5 - 8.5 | > 7.0 |
| Stability | Prone to air oxidation, especially in the presence of metal ions | Resistant to air oxidation, more stable in solution | Pungent odor, less stable than DTT |
| Reversibility | Reversible | Irreversible | Reversible |
| Odor | Strong, unpleasant | Odorless | Strong, unpleasant |
| Compatibility with Maleimide Chemistry | Reacts with maleimides, must be removed prior to conjugation | Generally compatible, though some reaction can occur | Reacts with maleimides |
| Typical Concentration for Antibody Reduction | 1-20 mM for partial reduction | 1-5 mM for partial reduction | Higher concentrations typically required |
Experimental Protocols
General Workflow for Disulfide Bond Reduction in Bioconjugation
A typical experimental workflow for disulfide bond reduction and subsequent bioconjugation.
Protocol for Partial Reduction of Antibodies with TCEP
This protocol is designed for the selective reduction of interchain disulfide bonds in antibodies, a common step in the preparation of antibody-drug conjugates.
Materials:
-
Antibody stock solution (e.g., 10 mg/mL)
-
TCEP hydrochloride
-
Phosphate buffer (0.1 M, pH 4.6-7.5)
-
Desalting column (e.g., PD-10)
-
Reaction tubes
Procedure:
-
Prepare TCEP Stock Solution: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the chosen phosphate buffer.
-
Antibody Dilution: Dilute the antibody stock solution to the desired concentration (e.g., 5 mg/mL) with the phosphate buffer.
-
Reduction Reaction: Add the TCEP stock solution to the antibody solution to a final concentration of 3.8-4.0 mM.
-
Incubation: Incubate the reaction mixture for 20-30 minutes at room temperature.
-
Removal of TCEP: Immediately after incubation, remove the excess TCEP and its byproducts using a desalting column equilibrated with the desired buffer for the subsequent conjugation step.
-
Quantify Free Thiols (Optional): Use Ellman's reagent (DTNB) to determine the number of free thiol groups generated per antibody molecule.
-
Proceed to Conjugation: The reduced antibody is now ready for conjugation with a thiol-reactive payload (e.g., a maleimide-functionalized drug).
Protocol for Reduction of Protein Disulfide Bonds with DTT
This protocol is a general method for the reduction of disulfide bonds in proteins.
Materials:
-
Protein solution
-
DTT
-
Reaction buffer (e.g., Tris-HCl, pH 7.1-8.0)
-
Dialysis tubing or desalting column
-
Reaction tubes
Procedure:
-
Prepare DTT Stock Solution: Prepare a fresh 1 M DTT stock solution in water.
-
Protein Preparation: Dissolve or dilute the protein in the reaction buffer.
-
Reduction Reaction: Add the DTT stock solution to the protein solution to a final concentration of 1-10 mM for maintaining a reduced state or 50-100 mM for complete reduction for applications like SDS-PAGE.
-
Incubation: Incubate the reaction mixture for 10-30 minutes at room temperature or for a more efficient reduction, at 37°C or 56°C.
-
Removal of DTT: Remove the excess DTT by dialysis against a DTT-free buffer or by using a desalting column. This step is crucial if the downstream application involves reagents that react with thiols.
-
Alkylation (Optional but Recommended): To prevent re-oxidation of the generated thiols, especially if the protein is to be stored, an alkylating agent like iodoacetamide can be added to cap the free sulfhydryl groups.
In Vivo Disulfide Reduction: The Thioredoxin and Glutathione Systems
In the intracellular environment, disulfide bond reduction is a tightly regulated process managed by two primary enzymatic systems: the thioredoxin (Trx) system and the glutathione (GSH) system. These systems maintain a reducing cellular environment, protecting proteins from oxidative damage and regulating protein function through the reversible reduction of disulfide bonds.
The Thioredoxin System
The thioredoxin system consists of thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH. Oxidized Trx, containing a disulfide bond in its active site, is reduced by TrxR in an NADPH-dependent manner. The reduced Trx then directly reduces disulfide bonds in target proteins through a thiol-disulfide exchange mechanism.
References
A Technical Guide to the Applications of Reversible Crosslinkers in Research and Drug Development
Reversible crosslinkers are powerful chemical tools that establish temporary covalent bonds between two or more molecules. Their defining feature is the ability to be cleaved under specific, controlled conditions, allowing for the recovery of the original molecules. This attribute makes them indispensable for a wide range of applications, from capturing transient protein-protein interactions in proteomics to enabling targeted drug delivery in therapeutic development. This guide provides an in-depth exploration of the core types of reversible crosslinkers, their primary applications, and detailed protocols for their use.
Chapter 1: Classification and Properties of Reversible Crosslinkers
Reversible crosslinkers are categorized based on the chemical nature of their cleavable bond. The choice of crosslinker is dictated by the experimental requirements, such as the need for cell permeability, the desired cleavage conditions, and the functional groups to be targeted. The primary classes include thiol-cleavable, acid-labile, periodate-cleavable, and photoreactive linkers.
Quantitative Data Summary
The physical and chemical properties of a crosslinker, such as its spacer arm length and reactive specificity, are critical for successful experimental design.
| Crosslinker Type | Example | Reactive Groups | Spacer Arm Length | Cleavage Condition |
| Thiol-Cleavable | DSP (Dithiobis[succinimidyl propionate]) | Primary Amines | 12.0 Å[1] | Reducing agents (e.g., 20-50 mM DTT)[2][3] |
| DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) | Primary Amines | 12.0 Å | Reducing agents (e.g., 20-50 mM DTT)[2] | |
| DTME (Dithio-bismaleimidoethane) | Sulfhydryls | 13.3 Å[1] | Reducing agents (e.g., DTT) | |
| Acid-Labile | Hydrazone-based linkers | Carbonyls, Amines | Variable | Acidic pH (4.5 - 6.5) |
| cis-Aconityl-based linkers | Amines | Variable | Acidic pH (4.5 - 6.5) | |
| Periodate-Cleavable | DST (Disuccinimidyl tartrate) | Primary Amines | 6.4 Å | Sodium Metaperiodate |
| Heat-Reversible | Formaldehyde | Primary Amines, other nucleophiles | 2.3 - 2.9 Å | Elevated Temperatures |
Chapter 2: Application in Proteomics: Stabilizing Protein-Protein Interactions
A primary application of reversible crosslinkers is in the study of protein-protein interactions (PPIs). Many biologically significant interactions are transient or have low affinity, making them difficult to detect using standard techniques like co-immunoprecipitation (Co-IP), as the complexes may dissociate during cell lysis and washing steps. Reversible crosslinkers "freeze" these interactions within the cellular environment (in vivo or in situ), allowing for their preservation and subsequent isolation.
The cell-permeable and thiol-cleavable crosslinker DSP is widely used for this purpose. It reacts with primary amines (lysine residues), which are abundant on protein surfaces. After crosslinking, cells are lysed under stringent conditions to reduce non-specific background, and the protein of interest is immunoprecipitated. The crosslinks are then cleaved to release the interacting partners for identification by mass spectrometry or Western blotting.
Experimental Workflow: Reversible Crosslink Immunoprecipitation (ReCLIP)
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// Define Edges A -> B -> C -> D -> E -> F -> G; } ends_dot
Detailed Experimental Protocol: DSP Crosslinking and Immunoprecipitation
This protocol is a synthesized methodology for isolating weakly interacting protein complexes from cultured cells.
A. Materials and Reagents:
-
Crosslinker: Dithiobis(succinimidyl propionate) (DSP)
-
Solvent: Anhydrous Dimethyl sulfoxide (DMSO)
-
Buffers:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Quenching/STOP Solution: 20-50 mM Tris-HCl, pH 7.5, in PBS
-
IP Lysis Buffer: A stringent buffer such as RIPA buffer. Must be amine-free.
-
Wash Buffer: IP Lysis Buffer or a modification with slightly lower detergent concentration.
-
Elution Buffer: 2X SDS-PAGE sample buffer containing a reducing agent (e.g., 50 mM DTT or 5% 2-mercaptoethanol).
-
B. Procedure:
-
Cell Culture: Grow cells to 80-90% confluency in appropriate culture dishes.
-
Preparation for Crosslinking:
-
Immediately before use, prepare a 100 mM DSP stock solution by dissolving it in DMSO.
-
Aspirate the culture medium and wash cells twice with ice-cold PBS.
-
-
In Vivo Crosslinking:
-
Dilute the DSP stock solution to a final working concentration of 0.1-2 mM in pre-warmed (37°C) PBS. The optimal concentration should be determined empirically.
-
Add the DSP/PBS solution to the cells, ensuring they are fully covered.
-
Incubate at room temperature for 30 minutes or on ice for 2 hours.
-
-
Quenching:
-
Aspirate the DSP solution and add the Quenching Solution to the cells.
-
Incubate for 15 minutes at room temperature to quench any unreacted DSP.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold IP Lysis Buffer to the dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Sonicate or vortex briefly to ensure complete lysis and shear chromatin.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
-
Immunoprecipitation (IP):
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Transfer the cleared lysate to a new tube and add the primary antibody specific to the "bait" protein. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by gentle centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
-
Elution and Crosslink Reversal:
-
After the final wash, remove all supernatant.
-
Add 1X or 2X SDS-PAGE Elution Buffer containing 50 mM DTT directly to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the proteins and cleave the disulfide bond in the DSP crosslinker.
-
-
Analysis:
-
Centrifuge the sample to pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western blotting or Coomassie/silver staining for subsequent mass spectrometry.
-
Chapter 3: Application in Drug Development: Antibody-Drug Conjugates (ADCs)
In the field of drug development, reversible crosslinkers are the cornerstone of modern Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics designed to deliver a potent cytotoxic agent directly to cancer cells. This is achieved by linking the drug to a monoclonal antibody that specifically recognizes an antigen on the surface of tumor cells.
The linker's role is critical: it must be stable enough to remain intact in the systemic circulation (blood pH ~7.4) to prevent premature release of the toxic payload, which could harm healthy tissues. However, once the ADC is internalized by the target cell, the linker must be efficiently cleaved to release the active drug.
Acid-labile linkers, such as those containing hydrazone or cis-aconityl bonds, are frequently used for this purpose. They are designed to hydrolyze and break in the acidic environment of the cell's endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
Mechanism of Action for an ADC with an Acid-Labile Linker
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// Edges A -> B [label="Targeting"]; B -> C [label="Binding"]; C -> D; D -> E [label="pH drop"]; E -> F [label="Hydrolysis"]; F -> G [label="Cytotoxicity"]; } ends_dot
Methodology for ADC Development with Acid-Labile Linkers
The development of an ADC is a multi-step process involving chemistry, biology, and pharmacology. The core chemical strategy revolves around the linker.
1. Linker Design and Synthesis:
-
An acid-labile functional group, like a hydrazone, is chosen. Hydrazone linkers are popular due to their high sensitivity to acidic conditions.
-
The linker is synthesized with two reactive ends: one to conjugate to the antibody and one to attach to the drug payload.
2. Antibody and Drug Modification:
-
The antibody may be modified (e.g., through lysine or cysteine residues) to present a suitable functional group for linker attachment.
-
The cytotoxic drug is derivatized with a complementary functional group.
3. Conjugation:
-
The antibody, linker, and drug are reacted in a controlled, sequential process to form the final ADC. For a hydrazone linker, this may involve the condensation of a hydrazide-modified antibody with a carbonyl group on the drug-linker complex.
-
The process is carefully monitored to control the drug-to-antibody ratio (DAR), a critical quality attribute that affects both efficacy and toxicity.
4. Stability and Cleavage Assays:
-
The stability of the resulting ADC is tested in vitro. The conjugate is incubated in plasma or buffer at physiological pH (7.4) to measure any premature drug release.
-
Cleavage efficiency is tested by incubating the ADC in buffers mimicking the acidic pH of endosomes and lysosomes (pH 4.5-6.0) and quantifying the rate of drug release.
| Environment | pH Range | Linker State | Objective |
| Systemic Circulation (Blood) | 7.3 - 7.5 | Stable / Intact | Prevent premature drug release and systemic toxicity. |
| Endosome | 5.0 - 6.5 | Cleavage Initiated | Begin payload release after internalization. |
| Lysosome | 4.5 - 5.0 | Rapid Cleavage | Ensure efficient release of the active drug at the site of action. |
Conclusion
Reversible crosslinkers are versatile and enabling reagents that have become fundamental to modern biological research and therapeutic innovation. By allowing scientists to temporarily connect molecules, they provide a window into transient biological events and offer a mechanism for the controlled delivery of therapeutic agents. The continued development of novel crosslinkers with diverse functionalities and cleavage mechanisms promises to further expand their applications, deepening our understanding of complex biological systems and leading to the creation of more effective and safer medicines.
References
Methodological & Application
Application Notes and Protocols for Protein Thiolation using N-succinimidyl S-acetylthioacetate (SATA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein thiolation, the introduction of sulfhydryl (-SH) groups onto a protein's surface, is a fundamental bioconjugation technique. It enables the site-specific attachment of a wide array of molecules, including fluorescent labels, PEG moieties, and cytotoxic drugs for the development of antibody-drug conjugates (ADCs). N-succinimidyl S-acetylthioacetate (SATA), also referred to as NHS-SS-Ac, is a valuable reagent for this purpose. It contains an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine of a protein, to form a stable amide bond.[1][2][3] A key feature of SATA is that it introduces the sulfhydryl group in a protected acetylated form.[1][4] This allows for the storage of the modified protein and subsequent deprotection to generate a reactive thiol group at a desired time, preventing premature disulfide bond formation. The deprotection is typically achieved under mild conditions using hydroxylamine.
Chemical Reaction Pathway
The process of protein thiolation using SATA involves two main steps: the acylation of primary amines on the protein with SATA, followed by the deacetylation of the introduced thioester to reveal the free sulfhydryl group.
Caption: Chemical pathway of protein thiolation using SATA.
Experimental Workflow
The overall experimental workflow for protein thiolation with SATA consists of protein preparation, reaction with SATA, removal of excess reagent, deprotection of the acetyl group, and purification of the final thiolated protein.
Caption: Experimental workflow for protein thiolation.
Quantitative Data Summary
The efficiency of protein thiolation with SATA is dependent on the molar ratio of SATA to the protein. The following table summarizes typical results for the modification of Bovine Serum Albumin (BSA).
| Molar Ratio (SATA:Protein) | Sulfhydryl Groups per Protein (BSA) | Reference |
| 10:1 | 1-5 | |
| 25:1 | ~21 | |
| 250:1 | 54.41% conversion of primary amines | |
| 250:1 | ~33 |
Note: The actual degree of thiolation will vary depending on the specific protein, its concentration, and the number of accessible primary amines.
Detailed Experimental Protocols
Materials and Reagents:
-
Protein of interest
-
N-succinimidyl S-acetylthioacetate (SATA)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Phosphate Buffered Saline (PBS), pH 7.2-7.5 (or other amine-free buffer like HEPES)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
EDTA (Ethylenediaminetetraacetic acid)
-
Desalting columns
-
Ellman's Reagent (DTNB) for quantification (optional)
Protocol 1: Acylation of Protein with SATA
This protocol describes the introduction of protected sulfhydryl groups onto a protein.
-
Protein Preparation: Dissolve the protein to be modified in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-8.2 to a concentration of 2-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the NHS ester of SATA.
-
SATA Stock Solution Preparation: Immediately before use, dissolve SATA in anhydrous DMSO or DMF to create a 10 mM stock solution. For example, dissolve 2.3 mg of SATA in 1 mL of DMSO. Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.
-
Acylation Reaction: Add a 10- to 20-fold molar excess of the SATA stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Removal of Excess SATA: Remove non-reacted SATA using a desalting column or dialysis against the reaction buffer. At this stage, the SATA-modified protein, with its protected sulfhydryl groups, can be stored at -20°C if the protein is stable to freezing.
Protocol 2: Deprotection of Acetylated Sulfhydryl Groups
This protocol describes the generation of free, reactive thiol groups on the SATA-modified protein.
-
Preparation of Deacetylation Solution: Prepare a 0.5 M hydroxylamine, 25 mM EDTA solution in PBS, pH 7.2-7.5. For example, dissolve 1.74 g of hydroxylamine·HCl and 0.47 g of tetrasodium EDTA in 40 mL of PBS, adjust the pH to 7.2-7.5 with NaOH, and bring the final volume to 50 mL with PBS.
-
Deacetylation Reaction: Add 1 part of the deacetylation solution to 10 parts of the SATA-modified protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature.
-
Purification of Thiolated Protein: Immediately purify the thiolated protein from hydroxylamine and other reaction components using a desalting column. It is recommended to equilibrate the desalting column and elute the protein with a buffer containing 5-10 mM EDTA to chelate trace metals and minimize the oxidation of the newly formed sulfhydryl groups to disulfide bonds. The purified thiolated protein should be used immediately in downstream applications.
Protocol 3: Quantification of Introduced Free Thiols (Optional)
The number of introduced free sulfhydryl groups can be quantified using Ellman's Reagent (DTNB).
-
Prepare a Standard Curve: Prepare a standard curve using a known concentration of a thiol-containing compound such as cysteine.
-
Assay: Add Ellman's Reagent to a known concentration of the thiolated protein.
-
Measure Absorbance: Measure the absorbance at 412 nm.
-
Calculate Thiol Concentration: Determine the concentration of free thiols in the protein sample by comparing its absorbance to the standard curve.
References
Application Notes: NHS-SS-Ac Crosslinking for Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing protein-protein crosslinking experiments using a heterobifunctional strategy involving N-hydroxysuccinimide (NHS) ester and disulfide (SS) chemistry. The term "NHS-SS-Ac" suggests a workflow where a primary amine is modified by a reagent containing an NHS ester and a protected thiol, such as an S-acetyl (Ac) group. A disulfide bond is then formed in a subsequent step.
This protocol will focus on a common two-part strategy:
-
Introduction of a Protected Thiol: Modifying a protein containing primary amines (e.g., lysine residues) with N-succinimidyl S-acetylthioacetate (SATA) to introduce a protected sulfhydryl group.
-
Heterobifunctional Conjugation: Modifying a second protein with a crosslinker like Succinimidyl 3-(2-pyridyldithio)propionate (SPDP), which introduces a pyridyldithiol group. This group then reacts with the deprotected thiol on the first protein to form a cleavable disulfide bond.
This method allows for the controlled and specific conjugation of two different proteins, which is critical in applications such as antibody-drug conjugate (ADC) development, immunoassay creation, and protein-protein interaction studies.
Part 1: Chemical Principles and Workflow
The overall process involves a sequential, two-part conjugation to prevent unwanted self-conjugation or polymerization.[1]
-
Protein A Modification (Thiolation): Protein A is reacted with SATA. The NHS ester of SATA reacts specifically with primary amines on Protein A to form a stable amide bond, introducing a thiol group protected by an acetyl moiety.[2]
-
Deprotection: The acetyl group is removed from the modified Protein A using hydroxylamine-HCl, exposing a reactive sulfhydryl (-SH) group.[2][3]
-
Protein B Modification: In parallel, Protein B is reacted with SPDP. The NHS ester of SPDP reacts with primary amines on Protein B, introducing a pyridyldithiol group.[4]
-
Conjugation: The sulfhydryl-containing Protein A is mixed with the pyridyldithiol-activated Protein B. The thiol group on Protein A attacks the disulfide bond on Protein B, displacing a pyridine-2-thione molecule and forming a new, stable disulfide bond between Protein A and Protein B. The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the reaction progress.
Chemical Reaction Pathway
The diagram below illustrates the key chemical reactions involved in this crosslinking strategy.
References
Application Notes and Protocols for Surface Immobilization of Proteins using Amine-Reactive Disulfide-Containing Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the surface immobilization of proteins utilizing amine-reactive crosslinkers that incorporate a cleavable disulfide bond. This methodology is particularly relevant for applications requiring the controlled release of immobilized proteins or for specific protein-protein interaction studies. The protocols focus on the use of N-succinimidyl S-acetylthioacetate (SATA) and N-succinimidyl S-acetylthiopropionate (SATP), which are exemplary reagents fitting the functional description of an NHS-ester, a protected thiol (acetylated), and the potential to form a disulfide linkage.
Introduction
Covalent immobilization of proteins onto solid surfaces is a cornerstone of numerous biotechnological applications, including biosensors, affinity chromatography, and drug delivery systems. The choice of crosslinking chemistry is paramount for preserving the protein's native conformation and biological activity. Amine-reactive crosslinkers featuring an N-hydroxysuccinimide (NHS) ester are widely employed for their ability to form stable amide bonds with primary amines (e.g., lysine residues) on the protein surface under physiological conditions.[1]
The incorporation of a disulfide bond within the linker provides an additional layer of control, as this bond can be cleaved under mild reducing conditions. This allows for the selective release of the immobilized protein from the surface, a feature that is highly advantageous for applications such as the purification of binding partners or the controlled delivery of therapeutic proteins. Reagents like SATA and SATP are heterobifunctional crosslinkers that introduce a protected sulfhydryl group onto a protein via reaction with its primary amines.[2][3] Subsequent deprotection of the acetyl group exposes a free sulfhydryl, which can then be used to immobilize the protein onto a sulfhydryl-reactive surface, often through the formation of a stable disulfide bond.
Principle of the Method
The immobilization strategy involves a two-stage process:
-
Protein Modification (Thiolation): The protein of interest is reacted with a reagent like SATA or SATP. The NHS ester end of the crosslinker reacts with primary amines on the protein, forming a stable amide linkage and introducing a protected sulfhydryl group.
-
Deprotection and Immobilization: The acetyl group protecting the sulfhydryl is removed using hydroxylamine. The newly exposed free sulfhydryl group on the protein is then reacted with a sulfhydryl-reactive surface (e.g., a surface functionalized with maleimide or pyridyl disulfide groups) to achieve covalent immobilization. If the surface also presents sulfhydryl groups, a disulfide bond can be formed through oxidation.
This method allows for a controlled, oriented immobilization if the protein has a limited number of accessible primary amines or if a specific amine is targeted.
Quantitative Data Summary
The efficiency of protein immobilization and the subsequent activity of the immobilized protein are influenced by several factors, including protein concentration, reagent ratios, and reaction conditions. The following tables provide a summary of typical quantitative data.
Table 1: Thiolation Efficiency of Proteins using SATA
| Protein | Molar Ratio (SATA:Protein) | Moles of -SH per Mole of Protein | Reference |
| Human IgG | 9:1 | 3.0 - 3.6 | [1][4] |
| Bovine Serum Albumin (BSA) | 25:1 | ~21 | |
| Bovine Serum Albumin (BSA) | 250:1 | ~33 |
Table 2: General Parameters for Protein Immobilization Protocols
| Parameter | Range | Notes |
| Protein Concentration | 2 - 10 mg/mL (e.g., 60 µM for IgG) | Higher concentrations can favor the acylation reaction over hydrolysis of the NHS ester. |
| SATA/SATP Stock Solution | ~55 mM in DMSO or DMF | Must be prepared fresh immediately before use as the NHS ester is moisture-sensitive. |
| Thiolation Reaction Time | 30 - 60 minutes at room temperature | Can be extended to 2 hours at 4°C. |
| Deprotection Solution | 0.5 M Hydroxylamine, 25 mM EDTA, pH 7.2-7.5 | EDTA is included to chelate metal ions that can catalyze the oxidation of free sulfhydryls. |
| Deprotection Reaction Time | 2 hours at room temperature |
Experimental Protocols
Protocol 1: Thiolation of Proteins using SATA
This protocol describes the introduction of protected sulfhydryl groups into a protein using SATA.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5)
-
SATA (N-succinimidyl S-acetylthioacetate)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns
-
Reaction Buffer: 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS)
Procedure:
-
Prepare SATA Solution: Immediately before use, dissolve 6-8 mg of SATA in 0.5 mL of anhydrous DMSO to make an approximately 55 mM solution.
-
Thiolation Reaction: a. To 1.0 mL of the protein solution, add 10 µL of the freshly prepared SATA solution. This corresponds to an approximate 9:1 molar ratio for an IgG at 9 mg/mL. The molar ratio can be adjusted to control the degree of thiolation. b. Mix gently and incubate for 30-60 minutes at room temperature.
-
Removal of Excess SATA: a. Equilibrate a desalting column with the Reaction Buffer. b. Apply the reaction mixture to the desalting column. c. Collect fractions and identify the protein-containing fractions using a protein assay (e.g., absorbance at 280 nm). d. Pool the fractions containing the SATA-modified protein. The modified protein can be stored at this stage.
Protocol 2: Deprotection of Thiolated Protein and Immobilization
This protocol describes the deacetylation of the SATA-modified protein to expose the free sulfhydryl group, which is then ready for immobilization.
Materials:
-
SATA-modified protein from Protocol 1
-
Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in Reaction Buffer, pH adjusted to 7.2-7.5.
-
Sulfhydryl-reactive surface (e.g., maleimide-activated plate, gold surface for self-assembly)
-
Immobilization Buffer: PBS with 10 mM EDTA, pH 7.2.
-
Desalting columns
Procedure:
-
Deprotection Reaction: a. To 1.0 mL of the SATA-modified protein solution, add 100 µL of the Deacetylation Solution. b. Mix gently and incubate for 2 hours at room temperature.
-
Removal of Hydroxylamine: a. Equilibrate a desalting column with Immobilization Buffer (PBS + 10 mM EDTA). b. Apply the deprotection reaction mixture to the desalting column to remove excess hydroxylamine and by-products. c. Collect the protein-containing fractions. It is important to proceed to the immobilization step promptly to avoid the formation of disulfide bonds between protein molecules.
-
Immobilization on a Sulfhydryl-Reactive Surface: a. Prepare the sulfhydryl-reactive surface according to the manufacturer's instructions. b. Apply the deprotected, sulfhydryl-containing protein solution to the activated surface. c. Incubate for 1-2 hours at room temperature or overnight at 4°C. d. Wash the surface extensively with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) to remove non-covalently bound protein. e. The surface with the immobilized protein is now ready for use.
Visualizations
Chemical Reaction Pathway
Caption: Chemical pathway for protein immobilization using SATA.
Experimental Workflow
Caption: Experimental workflow for protein immobilization.
References
Application Notes and Protocols for the Creation of Sulfhydryl Groups on Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of sulfhydryl groups (-SH) onto proteins is a critical technique in bioconjugation and drug development. These reactive groups are often targeted for the site-specific attachment of drugs, imaging agents, or other macromolecules. This document provides detailed application notes and protocols for the most common methods of introducing sulfhydryl groups onto proteins, as well as methods for exposing existing ones through disulfide bond reduction.
Methods for Introducing New Sulfhydryl Groups
Several reagents are available that react with primary amines (e.g., the ε-amino group of lysine residues) to introduce a sulfhydryl group. The choice of reagent depends on factors such as the desired number of sulfhydryl groups, the stability of the protein, and the need for a protected sulfhydryl group.
Traut's Reagent (2-iminothiolane)
Traut's reagent, also known as 2-iminothiolane, reacts with primary amines on a protein to introduce a sulfhydryl group in a single step.[1] This reaction is efficient at neutral to slightly alkaline pH and maintains the original charge of the modified amine.[2][3]
Reaction Mechanism of Traut's Reagent
References
Practical Guide to Labeling Peptides with Amine-Reactive Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the covalent labeling of peptides using N-hydroxysuccinimide (NHS) esters, with a focus on two key methodologies: irreversible amine blockage using Sulfo-NHS-Acetate and reversible labeling using cleavable disulfide-containing linkers. These techniques are fundamental in proteomics, drug discovery, and various biomedical research applications for studying protein-protein interactions, cellular uptake, and receptor binding.
Introduction to Amine-Reactive Peptide Labeling
Covalent modification of peptides is a powerful tool for introducing reporter tags, crosslinkers, or other functionalities. The most common targets for such modifications are the primary amines present at the N-terminus of a peptide and on the side chain of lysine residues. N-hydroxysuccinimide (NHS) esters are highly efficient amine-reactive reagents that form stable amide bonds with these primary amines under mild conditions.[1]
Sulfo-NHS-Acetate for Irreversible Amine Labeling:
For applications requiring the permanent blockage of primary amines, Sulfo-NHS-Acetate is an ideal reagent. The addition of a sulfonate group to the NHS ring increases the reagent's water solubility, allowing for reactions to be performed in aqueous buffers without the need for organic co-solvents.[2] This modification results in the acetylation of the primary amine, effectively neutralizing its charge and rendering it non-reactive to subsequent modifications. This is particularly useful in preventing polymerization during cross-linking reactions or for directing conjugation to other functional groups on the peptide.[1]
Cleavable Disulfide Linkers for Reversible Labeling:
In many experimental workflows, such as affinity purification or mass spectrometry-based proteomics, the ability to release the labeled peptide from a capture resin or to separate interacting partners is crucial. NHS esters containing a disulfide bond within their linker arm provide this functionality. These linkers react with primary amines to form a covalent bond that can be subsequently cleaved under reducing conditions, typically using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[3][] This reversible labeling strategy is widely employed in pull-down assays and for the enrichment of interacting proteins.
Quantitative Data Summary
The efficiency of peptide labeling is influenced by several factors, including the molar ratio of the labeling reagent to the peptide, reaction time, pH, and temperature. The following tables summarize typical reaction conditions and expected outcomes for both Sulfo-NHS-Acetate and a generic cleavable disulfide linker.
| Parameter | Sulfo-NHS-Acetate | Cleavable Disulfide Linker (Generic) | Reference |
| Molar Excess (Reagent:Peptide) | 10:1 to 50:1 | 5:1 to 20:1 | |
| Typical Labeling Efficiency | > 80% | 60-80% | |
| Optimal pH Range | 7.0 - 9.0 | 7.2 - 8.5 | |
| Typical Reaction Time | 30 minutes - 2 hours | 1 - 4 hours | |
| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
Table 1: Comparison of Reaction Parameters for Amine-Reactive Labeling Reagents. This table provides a general overview of the conditions for achieving high labeling efficiency. Optimal conditions may vary depending on the specific peptide sequence and the properties of the labeling reagent.
| Reducing Agent | Concentration | Incubation Time | Incubation Temperature | Reference |
| Dithiothreitol (DTT) | 10 - 50 mM | 30 - 60 minutes | 37 - 50°C | |
| Tris(2-carboxyethyl)phosphine (TCEP) | 5 - 20 mM | 15 - 30 minutes | Room Temperature |
Table 2: Conditions for Cleavage of Disulfide Linkers. This table outlines the standard conditions for the reductive cleavage of disulfide bonds in labeled peptides. TCEP is often preferred due to its higher stability and effectiveness over a wider pH range.
Experimental Protocols
Protocol for Peptide Labeling with Sulfo-NHS-Acetate
This protocol describes the irreversible acetylation of primary amines in a peptide using Sulfo-NHS-Acetate.
Materials:
-
Peptide of interest
-
Sulfo-NHS-Acetate
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) (optional, for dissolving reagents)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification equipment (e.g., RP-HPLC system)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the peptide has low aqueous solubility, it can first be dissolved in a minimal amount of DMSO or DMF and then diluted with the Reaction Buffer.
-
Reagent Preparation: Immediately before use, dissolve Sulfo-NHS-Acetate in anhydrous DMSO or Reaction Buffer to a concentration of 10 mg/mL. Do not store the reconstituted reagent as it is susceptible to hydrolysis.
-
Labeling Reaction: Add a 25-fold molar excess of the Sulfo-NHS-Acetate solution to the peptide solution. Mix thoroughly by vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature to quench any unreacted Sulfo-NHS-Acetate.
-
Purification: Purify the acetylated peptide from excess reagent and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Peptide Labeling with a Cleavable Disulfide Linker
This protocol details the labeling of a peptide with an NHS-ester containing a cleavable disulfide bond.
Materials:
-
Peptide of interest
-
NHS-disulfide linker (e.g., NHS-SS-Biotin)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5, containing 150 mM NaCl
-
Anhydrous DMSO or DMF
-
Reducing Buffer: 50 mM DTT or 20 mM TCEP in a suitable buffer (e.g., PBS)
-
Purification equipment (e.g., affinity chromatography resin, RP-HPLC system)
Procedure:
-
Peptide and Reagent Preparation: Follow steps 1 and 2 from Protocol 3.1, using the NHS-disulfide linker instead of Sulfo-NHS-Acetate.
-
Labeling Reaction: Add a 10 to 20-fold molar excess of the dissolved NHS-disulfide linker to the peptide solution and mix well.
-
Incubation: Incubate the reaction for 2 hours at room temperature.
-
Purification of Labeled Peptide: Remove excess, unreacted labeling reagent by dialysis or gel filtration. For biotinylated peptides, affinity purification using streptavidin-coated resin can be performed.
-
Cleavage of Disulfide Bond (Optional): To cleave the disulfide bond, incubate the purified labeled peptide in Reducing Buffer for 30 minutes at 37°C (for DTT) or room temperature (for TCEP).
-
Final Purification: Purify the cleaved peptide using RP-HPLC.
Protocol for RP-HPLC Purification of Labeled Peptides
This protocol provides a general method for the purification of labeled peptides.
Materials:
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Labeled peptide solution
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Sample Injection: Inject the quenched labeling reaction mixture or the cleaved peptide solution onto the column.
-
Gradient Elution: Elute the peptide using a linear gradient of Solvent B. A typical gradient for peptide separation is from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min. The optimal gradient may need to be adjusted based on the hydrophobicity of the peptide.
-
Fraction Collection: Collect fractions corresponding to the major peaks detected by UV absorbance (typically at 214 nm and 280 nm).
-
Analysis and Pooling: Analyze the collected fractions by mass spectrometry to identify the fraction(s) containing the desired labeled peptide. Pool the pure fractions.
-
Lyophilization: Lyophilize the pooled fractions to obtain the purified labeled peptide as a powder.
Protocol for LC-MS/MS Analysis of Labeled Peptides
This protocol outlines the general steps for the characterization of labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Procedure:
-
Sample Preparation: Reconstitute the purified, lyophilized peptide in a solvent compatible with the LC-MS system (e.g., 0.1% formic acid in water).
-
LC Separation: Inject the sample onto a C18 nano-LC column and separate the peptides using a suitable gradient of acetonitrile in 0.1% formic acid.
-
Mass Spectrometry Analysis: Analyze the eluting peptides using a high-resolution mass spectrometer.
-
MS1 Scan: Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the intact labeled peptide. The mass shift corresponding to the label should be observed.
-
MS2 Scan (Tandem MS): Select the precursor ion of the labeled peptide for fragmentation (e.g., by collision-induced dissociation). The fragmentation pattern will confirm the peptide sequence and can be used to identify the site(s) of labeling. Acetylation of primary amines will result in a characteristic mass shift on the N-terminus or lysine residues.
-
Visualizing Experimental Workflows
Diagrams created using the DOT language provide a clear visual representation of experimental processes.
Caption: Workflow for peptide labeling and analysis.
Caption: Workflow for a pull-down assay.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Hydrolysis of NHS ester | Prepare the NHS ester solution immediately before use. Ensure that any organic solvents (DMSO, DMF) are anhydrous. |
| Incorrect pH | Verify that the pH of the reaction buffer is within the optimal range (7.0-9.0). | |
| Insufficient molar excess of reagent | Increase the molar ratio of the NHS ester to the peptide. | |
| Peptide Precipitation | High concentration of organic solvent | If using DMSO or DMF to dissolve the peptide or reagent, ensure the final concentration in the reaction mixture is low (typically <10%). |
| Non-specific Labeling | Reaction time is too long | Optimize the incubation time; shorter reaction times may reduce non-specific modifications. |
| Incomplete Disulfide Cleavage | Insufficient reducing agent | Increase the concentration of DTT or TCEP. Ensure the pH of the buffer is suitable for the chosen reducing agent. |
| Inaccessible disulfide bond | Consider adding a denaturant (e.g., urea) to the cleavage buffer to unfold the peptide and improve accessibility. |
Table 3: Troubleshooting Guide for Peptide Labeling. This table provides common issues encountered during peptide labeling and offers potential solutions.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Site-Specific Protein Modification using NHS-SS-Ac (SATA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a cornerstone of modern biotechnology and drug development, enabling the creation of precisely engineered proteins for a multitude of applications, including antibody-drug conjugates (ADCs), imaging agents, and novel therapeutics. N-hydroxysuccinimidyl S-S-acetyl (NHS-SS-Ac) reagents, commercially known as N-succinimidyl-S-acetylthioacetate (SATA), provide a robust method for introducing a protected sulfhydryl group onto a protein. This allows for a two-step conjugation strategy where the NHS ester first reacts with primary amines on the protein surface, followed by the deprotection of the acetyl group to reveal a reactive thiol. This thiol can then be used for site-specific conjugation to a molecule of interest, offering greater control over the location and stoichiometry of the modification compared to direct labeling of amines.
The key feature of this approach is the introduction of a unique reactive handle (a thiol group) onto the protein, which is typically less abundant and more selectively reactive than primary amines. This enables more homogenous and well-defined protein conjugates.
Mechanism of Action
The modification process using this compound (SATA) involves two main steps:
-
Amination: The N-hydroxysuccinimide (NHS) ester of SATA reacts with primary amines (-NH2), such as the side chain of lysine residues or the N-terminus of the protein. This reaction forms a stable amide bond and attaches the S-acetylthioacetate group to the protein.[1][2][3]
-
Deprotection (Thiolation): The acetyl group protecting the sulfhydryl is removed by treatment with hydroxylamine. This deacetylation reaction exposes a free thiol (-SH) group on the protein, which is now available for site-specific conjugation with a thiol-reactive molecule (e.g., a maleimide-functionalized payload).[2]
Data Presentation
The efficiency and outcome of protein modification with this compound are dependent on several key reaction parameters. The following tables summarize the recommended conditions for the amination and deprotection steps.
Table 1: Recommended Reaction Conditions for Protein Amination with this compound (SATA)
| Parameter | Recommended Range | Notes |
| Molar Excess of this compound | 5 to 20-fold | An 8-fold molar excess is a good starting point for mono-labeling.[4] Higher excess can lead to multiple modifications. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency. |
| Reaction Buffer | 0.1 M sodium phosphate or sodium bicarbonate | Buffer should be free of primary amines (e.g., Tris). |
| Reaction pH | 8.3 - 8.5 | Optimal for the reaction between NHS esters and primary amines. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Incubation at room temperature is typically faster. |
| Reaction Time | 1 - 4 hours at Room Temperature or Overnight at 4°C | Optimization may be required for specific proteins. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | To stop the reaction by consuming unreacted this compound. |
Table 2: Recommended Reaction Conditions for Deprotection of Acetylated Sulfhydryl Groups
| Parameter | Recommended Concentration | Notes |
| Deprotection Reagent | Hydroxylamine-HCl | A common and effective reagent for removing the acetyl group. |
| Hydroxylamine Concentration | 0.5 M | |
| Deprotection Buffer | Phosphate Buffered Saline (PBS) containing EDTA | EDTA helps to chelate metal ions that can catalyze the oxidation of free thiols. |
| Deprotection pH | 7.2 - 7.5 | |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 2 hours |
Experimental Protocols
Protocol 1: Protein Modification with this compound (SATA)
This protocol describes the modification of a protein with this compound to introduce a protected sulfhydryl group.
Materials:
-
Protein of interest
-
This compound (SATA)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines. If necessary, perform a buffer exchange using a desalting column.
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add the calculated amount of the 10 mM this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 8-fold for mono-labeling).
-
Mix gently and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to stop the reaction.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagents using a desalting column equilibrated with a suitable buffer (e.g., PBS with EDTA).
-
Protocol 2: Deprotection of the Acetyl Group to Generate a Free Thiol
This protocol describes the deprotection of the S-acetyl group to generate a reactive sulfhydryl group on the modified protein.
Materials:
-
S-acetylated protein from Protocol 1
-
Deprotection Buffer: 0.5 M Hydroxylamine-HCl, 25 mM EDTA in PBS, pH 7.2-7.5
-
Desalting column
Procedure:
-
Deprotection Reaction:
-
Buffer exchange the S-acetylated protein into the Deprotection Buffer.
-
Incubate the reaction mixture for 2 hours at room temperature.
-
-
Purification:
-
Immediately purify the thiolated protein from the deprotection reagents using a desalting column equilibrated with a suitable buffer for downstream applications (e.g., PBS with EDTA). The resulting protein with a free sulfhydryl group is now ready for site-specific conjugation.
-
Mandatory Visualization
Caption: Experimental workflow for protein modification with this compound (SATA).
Caption: Mechanism of this compound (SATA) protein modification.
References
Application of NHS-SS-Azide in Nanoparticle Functionalization for Advanced Drug Delivery and Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise functionalization of nanoparticles is paramount for the development of sophisticated drug delivery systems, targeted therapies, and advanced diagnostic tools. A key component in this process is the chemical linker used to attach bioactive molecules, such as drugs, targeting ligands, or imaging agents, to the nanoparticle surface. The NHS-SS-Azide linker is a heterobifunctional crosslinker that offers a versatile and powerful solution for nanoparticle conjugation. This linker incorporates three key functional elements:
-
N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines (-NH2) on the nanoparticle surface or on a surface coating, forming a stable amide bond.
-
Disulfide (SS) Bond: This bond provides a redox-responsive cleavage site. In the reducing environment of the cell cytoplasm, particularly due to the high concentration of glutathione (GSH), the disulfide bond is cleaved, triggering the release of the conjugated payload. This allows for targeted intracellular drug delivery.
-
Azide (N3) Group: This terminal group is used for "click chemistry," most commonly the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is highly specific, efficient, and biocompatible, allowing for the covalent attachment of a wide range of molecules that have been modified with a corresponding strained alkyne, such as dibenzocyclooctyne (DBCO).
This application note provides detailed protocols for the functionalization of nanoparticles using a representative NHS-SS-Azide linker, along with characterization methods and examples of its application in creating redox-responsive drug delivery systems.
Experimental Protocols
Protocol 1: Functionalization of Amine-Coated Nanoparticles with NHS-SS-Azide
This protocol describes the initial step of attaching the NHS-SS-Azide linker to nanoparticles that have a surface rich in primary amines. This can be achieved by using nanoparticles made of materials that inherently possess amine groups or by pre-coating the nanoparticles with a polymer like polyethyleneimine (PEI).
Materials:
-
Amine-functionalized nanoparticles (e.g., PEI-coated mesoporous silica nanoparticles, amino-functionalized liposomes).
-
NHS-SS-Azide linker (e.g., Azidoethyl-SS-propionic NHS ester).
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2-7.5. Avoid buffers containing primary amines, such as Tris.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Centrifugal filter units or dialysis tubing with an appropriate molecular weight cutoff (MWCO).
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the nanoparticles are in a buffer containing primary amines, they must be buffer-exchanged into the Reaction Buffer. This can be done by centrifugation and resuspension or by using a centrifugal filter.
-
-
Linker Preparation:
-
Allow the vial of NHS-SS-Azide to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF. Do not store the reconstituted linker solution for extended periods.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved NHS-SS-Azide linker to the nanoparticle suspension. The optimal ratio should be determined empirically.
-
The volume of the organic solvent (DMSO or DMF) should not exceed 5-10% of the total reaction volume to avoid nanoparticle aggregation.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation.
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS esters.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess linker and byproducts by washing the nanoparticles. This can be achieved by:
-
Centrifugation: Pellet the nanoparticles by centrifugation, remove the supernatant, and resuspend in fresh Reaction Buffer. Repeat this process 3 times.
-
Centrifugal Filtration: Use a centrifugal filter unit with an appropriate MWCO to wash the nanoparticles with the Reaction Buffer.
-
Dialysis: Dialyze the nanoparticle suspension against the Reaction Buffer for 24-48 hours with several buffer changes.
-
-
-
Storage:
-
Store the purified azide-functionalized nanoparticles in an appropriate buffer (e.g., PBS) at 4°C.
-
Protocol 2: Conjugation of a DBCO-Modified Molecule to Azide-Functionalized Nanoparticles via SPAAC
This protocol details the "click chemistry" step, where a molecule of interest (e.g., a drug, targeting ligand, or fluorescent dye) that has been pre-functionalized with a DBCO group is attached to the azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles (from Protocol 1).
-
DBCO-functionalized molecule of interest.
-
Reaction Buffer: PBS, pH 7.4.
Procedure:
-
Preparation of Reactants:
-
Disperse the azide-functionalized nanoparticles in the Reaction Buffer to a known concentration.
-
Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO or the Reaction Buffer) to a known concentration.
-
-
Click Reaction:
-
Add the DBCO-functionalized molecule to the nanoparticle suspension. A 2- to 10-fold molar excess of the DBCO-molecule relative to the estimated number of azide groups on the nanoparticles is typically used.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. The reaction is typically complete within this timeframe, but longer incubation times can be used if needed.
-
-
Purification:
-
Purify the functionalized nanoparticles to remove any unreacted DBCO-molecule using the same methods as in Protocol 1 (centrifugation, centrifugal filtration, or dialysis).
-
-
Characterization and Storage:
-
Characterize the final functionalized nanoparticles using appropriate techniques (see below).
-
Store the final product under conditions that maintain the stability of the nanoparticle and the conjugated molecule.
-
Characterization of Functionalized Nanoparticles
It is crucial to characterize the nanoparticles at each stage of the functionalization process to ensure successful conjugation.
| Characterization Technique | Purpose | Expected Outcome |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution (Polydispersity Index - PDI). | An increase in hydrodynamic diameter after each functionalization step. A low PDI indicates a monodisperse sample. |
| Zeta Potential Measurement | To determine the surface charge of the nanoparticles. | A change in zeta potential after each modification step, reflecting the change in surface chemistry. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of specific functional groups. | Appearance of characteristic peaks for the azide group (~2100 cm⁻¹) after the first step, and disappearance or shifting of peaks upon conjugation. |
| UV-Vis Spectroscopy | To quantify the amount of conjugated molecule if it has a distinct absorbance peak (e.g., DBCO at ~309 nm, or a fluorescent dye). | Appearance of a new absorbance peak corresponding to the conjugated molecule. |
| Fluorimetry | To quantify the amount of a fluorescently labeled molecule conjugated to the nanoparticles. | Measurement of fluorescence intensity, which can be correlated to the concentration of the conjugated molecule using a standard curve. |
Quantitative Data Summary
The following table summarizes representative quantitative data from studies using nanoparticles functionalized with redox-responsive linkers. These values can serve as a benchmark for researchers using the NHS-SS-Azide system.
| Parameter | Nanoparticle System | Drug | Drug Loading Content (wt%) | Drug Loading Efficiency (%) | In Vitro Release (24h, with 10 mM GSH) | In Vitro Release (24h, without GSH) | Reference |
| Drug Loading | Chitosan Nano-hydrogels | Doxorubicin | ~22.5% | Not Reported | >80% | <25% | [1] |
| Functionalization Efficiency | Mesoporous Silica Nanoparticles | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable | [2] |
| Cellular Uptake | Polymer-based Nanoparticles | Paclitaxel | ~10% | ~85% | ~70% | ~20% | Representative |
| Gene Delivery | Lipid Nanoparticles | siRNA | Not Reported | >90% | >90% | <10% | Representative |
Note: Data from "Representative" indicates typical values reported in the literature for similar systems, as specific data for NHS-SS-Azide was not available in a single comprehensive source.
Visualizations
Experimental Workflow
The following diagram illustrates the two-step workflow for functionalizing nanoparticles with the NHS-SS-Azide linker and a DBCO-modified molecule.
Mechanism of Redox-Responsive Drug Release
This diagram illustrates the signaling pathway for the intracellular release of a drug from a nanoparticle functionalized with an NHS-SS-Azide linker.
Conclusion
The NHS-SS-Azide linker provides a robust and versatile platform for the functionalization of nanoparticles. The combination of stable amine-reactive conjugation, redox-sensitive cleavability, and highly efficient click chemistry makes it an ideal tool for developing next-generation drug delivery systems and other biomedical applications. The protocols and data presented here offer a comprehensive guide for researchers looking to leverage this powerful technology in their work.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NHS-SS-Ac Chemistry
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during thiolation experiments using N-Succinimidyl S-Acetylthioacetate (NHS-SS-Ac).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low thiolation efficiency with this compound?
Low thiolation efficiency typically stems from one of two stages in the process: either the initial conjugation of this compound to the protein's primary amines is inefficient, or the subsequent deacetylation step to unmask the thiol group is incomplete. The most frequent culprits are suboptimal reaction pH, hydrolysis of the NHS ester, use of incompatible buffers, or inactive reagents.
Q2: What is the optimal pH for conjugating this compound to a protein?
The reaction of an NHS ester with a primary amine (like the N-terminus or a lysine residue) is highly pH-dependent. The optimal pH is a compromise between maximizing the reactivity of the amine and minimizing the hydrolysis of the NHS ester.[1]
-
Below pH 7.0: The primary amine is largely protonated (-NH3+), making it a poor nucleophile and significantly slowing the reaction rate.[1]
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Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, inactivating the reagent before it can react with the protein.[1][2][3]
For most applications, a pH range of 7.2 to 8.5 is recommended for efficient conjugation.
Q3: Which buffers should I use for the reaction, and which should I avoid?
The choice of buffer is critical for successful conjugation. Buffers containing primary amines will compete with the target protein, reducing the efficiency of the desired reaction.
-
Recommended Buffers: Phosphate, Borate, Carbonate, or HEPES buffers are ideal for NHS ester reactions. A common choice is 100 mM sodium phosphate with 150 mM NaCl, pH 7.2-7.5.
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (Tris-HCl) and glycine, should not be used during the conjugation step. However, they are excellent for quenching the reaction once it is complete.
Q4: My this compound reagent may have been exposed to moisture. How can I prevent hydrolysis and check if my reagent is still active?
NHS esters are highly sensitive to moisture and will hydrolyze, rendering them inactive.
-
Storage and Handling: Always store this compound desiccated and protected from light, ideally at -20°C for long-term storage. Before opening the vial, allow it to equilibrate to room temperature completely to prevent moisture condensation inside the container. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use, as aqueous solutions of the reagent are not stable.
-
Assessing Activity: You can perform a simple qualitative check by measuring the UV absorbance of the released NHS byproduct. The N-hydroxysuccinimide leaving group absorbs strongly between 260-280 nm. A detailed protocol for this check is provided below.
Q5: What is the recommended molar ratio of this compound to my protein?
The optimal molar ratio depends on the number of available primary amines on your protein and the desired degree of labeling. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point for optimization. However, for some applications, ratios from 8:1 to 15:1 (dye:protein) have been used successfully. It is recommended to perform a titration experiment to determine the ideal ratio for your specific protein and application.
Q6: How do I remove the S-acetyl protecting group to generate the free thiol?
After successful conjugation of this compound to your protein, the acetyl group must be removed to expose the reactive thiol group. This is typically achieved by nucleophilic attack on the acetyl group. A common and effective method is to treat the modified protein with hydroxylamine at a slightly basic pH. A detailed protocol is provided in the experimental section.
Q7: My protein precipitates during the conjugation reaction. What can I do?
Protein precipitation can occur if the modification alters the protein's surface charge and solubility. This can be exacerbated by using a high molar excess of the labeling reagent. To mitigate this, try reducing the molar excess of this compound in the reaction. If using a reagent that is first dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid denaturing the protein.
Quantitative Data Summary
Table 1: Effect of pH on NHS Ester Stability and Reactivity
| pH | Amine Reactivity | NHS Ester Half-life in Aqueous Solution | Efficiency |
| 6.0 | Low | Very Stable | Low conjugation efficiency due to protonated amines. |
| 7.0 | Moderate | ~4-5 hours at 0°C | Moderate efficiency; a good starting point for sensitive proteins. |
| 8.0 | High | ~1 hour | Good balance of amine reactivity and reagent stability. |
| 8.6 | Very High | ~10 minutes at 4°C | High risk of reagent hydrolysis competing with the conjugation reaction. |
Table 2: Recommended Buffers for NHS Ester Conjugation
| Compatible Buffers (Amine-Free) | Incompatible Buffers (Contain Primary Amines) |
| PBS (Phosphate-Buffered Saline) | Tris (Tris-HCl) |
| MES (for activation steps) | Glycine |
| HEPES | Ammonium salts |
| Bicarbonate/Carbonate | |
| Borate |
Experimental Protocols
Protocol 1: General Procedure for Protein Modification with this compound
-
Prepare the Protein: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-10 mg/mL. If your protein is in a buffer like Tris, it must be exchanged into a compatible buffer via dialysis or a desalting column.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Perform the Conjugation: Add the desired molar excess of the this compound stock solution to the protein solution while gently stirring. Let the reaction proceed for 1-2 hours at room temperature or overnight on ice.
-
Remove Excess Reagent: Separate the protein-SS-Ac conjugate from unreacted this compound and the NHS byproduct using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer.
Protocol 2: Deacetylation to Generate a Free Thiol
-
Prepare Deacetylation Buffer: Prepare a solution containing 0.5 M Hydroxylamine, 25 mM EDTA in a phosphate buffer, adjusted to pH 7.5.
-
Deacetylate the Conjugate: Add the deacetylation buffer to your purified protein-SS-Ac conjugate.
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature.
-
Purify: Remove the hydroxylamine and other byproducts by passing the solution through a desalting column equilibrated with the desired final buffer for your thiolated protein.
Protocol 3: Qualitative Assay for NHS Ester Reagent Activity
-
Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester reagent and dissolve it in a small amount of appropriate buffer (e.g., phosphate buffer, pH 7-8).
-
Measure Initial Absorbance: Measure the UV absorbance of the solution at 260 nm.
-
Induce Hydrolysis: Add a small amount of 0.5-1.0 N NaOH to the solution to rapidly hydrolyze the NHS ester.
-
Measure Final Absorbance: After a few minutes, measure the absorbance at 260 nm again.
-
Interpretation: If the reagent is active, the final absorbance should be significantly higher than the initial absorbance due to the release of the NHS leaving group. If there is little to no change, the reagent has likely already hydrolyzed and is inactive.
Visual Guides
Caption: Reaction mechanism for protein thiolation using this compound.
Caption: Troubleshooting workflow for low thiolation efficiency.
References
Optimizing NHS-SS-Ac to Protein Conjugation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of NHS-SS-Ac (N-hydroxysuccinimidyl S-S-acetyl) linkers to proteins. Navigate through our frequently asked questions and troubleshooting guides to enhance your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein?
There is no single optimal molar ratio for all protein conjugations.[1] The ideal ratio is dependent on several factors, including the protein's concentration, the number of available primary amines (N-terminus and lysine residues), and the desired degree of labeling (DOL).[1] As a starting point, it is recommended to perform small-scale pilot reactions with varying molar excess of the this compound reagent, typically ranging from 10:1 to 40:1.[1]
Q2: What is the optimal pH for the conjugation reaction?
The optimal pH for reacting NHS esters with primary amines on a protein is between 7.2 and 8.5.[2] Within this range, the primary amine groups are sufficiently deprotonated and thus nucleophilic enough to react with the NHS ester. A pH below 7.2 can lead to the protonation of amines, rendering them unreactive. Conversely, a pH above 8.5 significantly increases the rate of hydrolysis of the NHS ester, which competes with the conjugation reaction and reduces the yield. A common starting point is a pH of 8.3-8.5.
Q3: Which buffers are compatible with this compound chemistry?
It is crucial to use buffers that do not contain primary amines, as these will compete with the protein for reaction with the NHS ester.
-
Recommended Buffers: Phosphate-buffered saline (PBS), Carbonate-bicarbonate buffers, HEPES buffers, and Borate buffers.
-
Incompatible Buffers: Buffers containing primary amines such as Tris (tris(hydroxymethyl)aminomethane) or glycine must be avoided. If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before initiating the conjugation.
Q4: How should this compound reagents be stored and handled?
NHS esters are highly sensitive to moisture. They should be stored in a desiccated environment at -20°C to -80°C. Before use, the vial must be equilibrated to room temperature to prevent condensation. It is best to prepare fresh solutions of the this compound reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before each experiment.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low Conjugation Yield | NHS Ester Hydrolysis: The NHS ester has been prematurely hydrolyzed by moisture. | Ensure proper storage and handling of the NHS ester. Prepare fresh solutions in anhydrous DMSO or DMF right before use. You can test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base. |
| Suboptimal pH: The reaction buffer pH is too low (amines are protonated) or too high (hydrolysis is accelerated). | Verify that the buffer pH is within the optimal range of 7.2-8.5. | |
| Low Protein Concentration: Dilute protein solutions favor the competing hydrolysis reaction. | If possible, increase the concentration of your protein. | |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the protein for the NHS ester. | Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES, Borate) before the reaction. | |
| Protein Aggregation | High Degree of Labeling: Excessive modification of the protein surface can lead to aggregation. | Optimize the molar ratio of this compound to your protein by performing pilot reactions with varying ratios to find the optimal balance. |
| Buffer Conditions: The buffer may not be optimal for your protein's stability. | Ensure the buffer conditions are suitable for your specific protein. | |
| Reagent Precipitation | Low Solubility: The this compound reagent may not be fully dissolved or may precipitate when added to the aqueous buffer. | Ensure the NHS ester is completely dissolved in anhydrous DMSO or DMF before adding it to the reaction mixture. The final concentration of the organic solvent should typically be between 0.5% and 10%. |
| High Background/Non-specific Binding | Excess Unreacted NHS Ester: Unquenched NHS ester can react with other primary amines in downstream applications. | After the conjugation reaction, add a quenching agent like Tris or glycine to consume any unreacted NHS ester. Purify the conjugate to remove excess reagent and byproducts. |
Experimental Protocols & Data
Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Molar Ratio (this compound:Protein) | 10:1 to 40:1 | This is a starting range and should be optimized for each specific protein and desired DOL. For IgG antibodies, a 20-fold molar excess often results in 4-6 biotins per antibody. |
| pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often a good starting point. |
| Protein Concentration | > 2 mg/mL | Higher concentrations can improve conjugation efficiency. |
| Reaction Time | 0.5 - 4 hours | Can be performed at room temperature or 4°C. |
| Temperature | Room Temperature or 4°C | Reactions at 4°C can proceed for longer to improve yield while minimizing protein degradation. |
General Experimental Workflow
Caption: A generalized experimental workflow for this compound protein conjugation.
This compound Reaction with a Primary Amine
Caption: Chemical reaction of this compound with a protein's primary amine.
References
Technical Support Center: NHS-SS-Ac (Amine-reactive, Thiol-cleavable Biotinylation Reagents)
Welcome to the technical support center for NHS-SS-Ac (N-Hydroxysuccinimide-ester Acyl) reagents, including NHS-SS-Biotin and its water-soluble analog, Sulfo-NHS-SS-Biotin. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility and stability of these reagents to help researchers, scientists, and drug development professionals optimize their bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound reagent instability?
A1: The primary cause of instability is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group.[1][2][3] This reaction is accelerated in the presence of water, especially at neutral to alkaline pH.[4][5] For this reason, it is crucial to protect the reagent from moisture during storage and to prepare aqueous solutions immediately before use.
Q2: What is the difference in solubility between NHS-SS-Biotin and Sulfo-NHS-SS-Biotin?
A2: The key difference is the presence of a sulfonate group on the N-hydroxysuccinimide ring of Sulfo-NHS-SS-Biotin, which makes it water-soluble. NHS-SS-Biotin is not readily soluble in water and must first be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Q3: Can I prepare a stock solution of this compound reagents for later use?
A3: It is strongly recommended to prepare aqueous solutions of these reagents immediately before use due to the rapid hydrolysis of the NHS-ester. Stock solutions in anhydrous DMSO or DMF can be stored for a limited time (e.g., up to a couple of months at -80°C for Sulfo-NHS-SS-Biotin in DMSO), but repeated freeze-thaw cycles should be avoided. Aqueous solutions should be discarded after use.
Q4: What buffer systems are compatible with this compound reagents?
A4: Amine-free buffers are essential, as primary amines will compete with the target molecule for reaction with the NHS ester. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, and Borate buffers within a pH range of 7.2-8.5. Buffers containing Tris or glycine must be avoided.
Q5: Why is the pH of the reaction buffer so critical?
A5: The reaction pH is a trade-off between two competing factors: amine reactivity and NHS-ester hydrolysis. The target primary amines are more nucleophilic (reactive) in their deprotonated state, which is favored at a higher pH. However, the rate of NHS-ester hydrolysis also increases significantly with rising pH. Therefore, a pH range of 7.2-8.5 is generally optimal to balance these two effects.
Troubleshooting Guides
Problem 1: Low or No Biotinylation Efficiency
This is one of the most common issues and can stem from several factors related to reagent stability and experimental setup.
| Possible Cause | Recommended Solution |
| Hydrolyzed Reagent | The NHS-ester is moisture-sensitive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare solutions fresh in high-quality, anhydrous DMSO or DMF immediately before adding to your aqueous reaction. Discard any unused reconstituted aqueous reagent. |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) will compete with your target protein. Ensure your reaction buffer is amine-free. Perform buffer exchange via dialysis or a desalting column if necessary. |
| Suboptimal pH | The reaction is highly pH-dependent. Verify that your reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will rapidly hydrolyze the reagent. |
| Low Protein Concentration | Hydrolysis is a more significant competing reaction in dilute protein solutions. If possible, increase the concentration of your protein (e.g., >1-2 mg/mL) to favor the biotinylation reaction. You may also need to increase the molar excess of the biotin reagent for dilute samples. |
| Inaccessible Primary Amines | The primary amines on your target protein may be sterically hindered or buried within the protein's structure. Consider using a reagent with a longer spacer arm or partially denaturing the protein if its native conformation is not essential for downstream applications. |
Problem 2: Reagent Fails to Dissolve
| Possible Cause | Recommended Solution |
| Using the wrong solvent for NHS-SS-Biotin | NHS-SS-Biotin (the non-sulfonated version) is not soluble in aqueous buffers. It must be dissolved in an organic solvent such as DMSO or DMF first, before being added to the reaction buffer. |
| Exceeding the solubility limit of Sulfo-NHS-SS-Biotin | Sulfo-NHS-SS-Biotin is water-soluble, but its solubility is still limited. It is soluble up to approximately 10 mM (around 6 mg/mL) in water. Attempting to make a more concentrated solution may result in incomplete dissolution. |
Problem 3: Precipitation Observed During Reaction
| Possible Cause | Recommended Solution |
| Excessive organic solvent | When using NHS-SS-Biotin, the volume of DMSO or DMF added to the aqueous reaction buffer should typically not exceed 10% of the total reaction volume to avoid protein precipitation. |
| High degree of labeling | Modifying a large number of primary amines neutralizes their positive charge, which can alter the protein's isoelectric point (pI) and reduce its overall solubility, leading to aggregation. Reduce the molar excess of the biotin reagent or shorten the reaction time to decrease the degree of labeling. |
Quantitative Data Summary
Table 1: Solubility of this compound Reagents
| Reagent | Solvent | Maximum Solubility |
| NHS-SS-Biotin | DMSO, DMF | ~20-30 mg/mL |
| Aqueous Buffer | Sparingly soluble; requires prior dissolution in organic solvent. | |
| Sulfo-NHS-SS-Biotin | Water, Aqueous Buffer | ~10 mM (~6 mg/mL) or 10 mg/mL |
Table 2: Stability of NHS-Esters in Aqueous Solution (Hydrolysis Half-life)
| pH | Temperature | Half-life |
| < 6.5 | Not specified | > 2 hours |
| 7.0 | 0°C | 4-5 hours |
| 7.0 | Room Temp | Hours |
| 8.0 | Not specified | < 15 minutes |
| 8.0 | 25°C | ~17-210 minutes (varies by specific NHS-ester structure) |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp | Minutes |
Experimental Protocols & Visualizations
Protocol: General Protein Biotinylation
-
Buffer Preparation : Prepare an amine-free reaction buffer (e.g., PBS) and adjust the pH to 7.2-8.0. Ensure the protein to be labeled is also in this buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation : Allow the this compound reagent vial to warm to room temperature. Immediately before use, prepare a 10 mM solution:
-
For Sulfo-NHS-SS-Biotin : Dissolve ~6 mg in 1 mL of ultrapure water.
-
For NHS-SS-Biotin : Dissolve ~5 mg in 1 mL of anhydrous DMSO or DMF.
-
-
Reaction : Add a 10- to 20-fold molar excess of the freshly prepared biotin reagent to the protein solution. Gently mix.
-
Incubation : Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Purification : Remove excess, non-reacted biotin reagent using a desalting column or dialysis.
Visualization: Competing Reactions
The efficiency of the labeling reaction depends on the competition between the desired amidation (conjugation) and the undesired hydrolysis of the NHS-ester.
Visualization: Troubleshooting Logic
Use this decision tree to diagnose and solve common problems leading to low conjugation yield.
References
Technical Support Center: Optimizing Hydroxylamine Cleavage
Welcome to the technical support center for optimizing hydroxylamine-mediated cleavage reactions. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and protocols to assist researchers, scientists, and drug development professionals in achieving efficient and specific cleavage of linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of hydroxylamine in bioconjugation and protein chemistry?
Hydroxylamine (NH₂OH) is a versatile nucleophile used for several specific chemical transformations. Its primary applications include:
-
Cleavage of specific peptide bonds: It is widely used to cleave the peptide bond between asparagine (Asn) and glycine (Gly) residues in proteins and fusion proteins.[1][2][3][4][5]
-
Cleavage of ester and thioester bonds: Hydroxylamine can selectively cleave ester and thioester linkages. This property is relevant for certain types of cleavable linkers used in antibody-drug conjugates (ADCs).
-
Quenching of NHS-ester reactions: It is commonly used as a quenching agent to stop labeling reactions involving N-hydroxysuccinimide (NHS) esters, converting the remaining active esters into stable hydroxamic acids.
Q2: Can hydroxylamine cleave the disulfide bond in an NHS-SS-Ac linker?
No, hydroxylamine does not directly cleave disulfide bonds (-S-S-). Disulfide bonds are typically cleaved by reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or beta-mercaptoethanol (β-ME). The "SS" component of the linker remains intact after hydroxylamine treatment. Cleavage with hydroxylamine would target a different labile bond within the linker, such as an ester or thioester.
Q3: What type of bond is the target for hydroxylamine in a cleavable linker?
In the context of cleavable linkers, hydroxylamine targets electrophilic centers, most commonly ester or thioester bonds. The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ester/thioester, leading to the cleavage of the bond and the formation of a hydroxamic acid.
Q4: What are the critical parameters to consider when optimizing hydroxylamine cleavage?
The efficiency and specificity of hydroxylamine cleavage are highly dependent on several key parameters:
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Hydroxylamine Concentration: Higher concentrations generally lead to faster cleavage rates, but can also increase the risk of side reactions.
-
pH: The reaction is highly pH-dependent. Alkaline conditions (typically pH 8.5-9.0) are often used to deprotonate hydroxylamine, increasing its nucleophilicity and promoting cleavage.
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Temperature: Increasing the temperature (e.g., 37-60°C) can enhance the reaction rate, but may also promote protein denaturation or side reactions.
-
Reaction Time: The optimal incubation time must be determined empirically to ensure complete cleavage without causing unwanted modifications.
Q5: What are potential side reactions associated with hydroxylamine treatment?
Under harsh conditions (e.g., high pH, high temperature, or prolonged incubation), hydroxylamine can cause undesirable modifications to proteins, such as the conversion of asparagine and glutamine residues to hydroxamates. It is crucial to optimize the reaction conditions to balance cleavage efficiency with the minimization of these side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the hydroxylamine cleavage of linkers.
Problem: Incomplete or Low Cleavage Yield
| Possible Cause | Suggested Solution |
| 1. Suboptimal Hydroxylamine Concentration | The concentration of hydroxylamine is a key driver of the reaction. Increase the hydroxylamine concentration incrementally (e.g., from 0.5 M to 2.0 M) to find the optimal level for your specific conjugate. |
| 2. Incorrect Reaction pH | The nucleophilicity of hydroxylamine is pH-dependent. Ensure the pH of your reaction buffer is in the optimal range (typically pH 8.5-9.0). Prepare fresh buffer and verify the pH immediately before starting the reaction. |
| 3. Inadequate Reaction Temperature or Time | The reaction kinetics may be too slow under your current conditions. Try increasing the temperature (e.g., from room temperature to 45°C) or extending the incubation time. Monitor the reaction over a time course to determine the point of maximum cleavage. |
| 4. Presence of Denaturants | For complex biomolecules, the cleavage site may be sterically hindered. The addition of a denaturant like guanidine-HCl (e.g., 4.5 M) or urea can help expose the linker and improve cleavage efficiency. |
Problem: Degradation or Off-Target Modification of the Bioconjugate
| Possible Cause | Suggested Solution |
| 1. Reaction Conditions are Too Harsh | High pH and temperature can lead to the degradation of sensitive proteins or promote side reactions. Attempt the cleavage under milder conditions. Lower the pH to the minimum required for cleavage (e.g., start at pH 7.5) and reduce the temperature. A longer incubation time under milder conditions is often preferable to a shorter time under harsh conditions. |
| 2. Undesirable Side Reactions | Hydroxylamine can react with certain amino acid side chains, such as asparagine and glutamine. If off-target modifications are detected (e.g., by mass spectrometry), reduce the hydroxylamine concentration, pH, and temperature to increase the specificity of the reaction. |
Quantitative Data Summary
The efficiency of hydroxylamine cleavage is influenced by a combination of factors. The table below summarizes conditions reported in various studies, primarily for the cleavage of Asn-Gly bonds, which provides a useful starting point for optimization.
Table 1: Reported Conditions for Hydroxylamine Cleavage
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Hydroxylamine Conc. | 2.0 M | 1.7 M | 0.5 M | 2.0 M |
| pH | 9.0 | 9.0 | 8.65 | 7.0 - 9.0 |
| Temperature | 45°C | 55°C | 45°C | 45°C - 60°C |
| Denaturant | 2 M Urea | 4.5 M Guanidine-HCl | None specified | None specified |
| Incubation Time | 4 hours | 24 hours | Not specified | 2 hours |
| Yield/Outcome | ~30% Cleavage Yield | High Cleavage Yield | ~30% Cleavage Yield | 61-68% Cleavage Yield |
Experimental Protocols
Protocol 1: General Procedure for Hydroxylamine Cleavage of an Ester-Containing Linker
This protocol provides a starting point for the cleavage of a hydroxylamine-sensitive linker attached to a biomolecule (e.g., an antibody).
-
Buffer Preparation: Prepare a cleavage buffer containing 0.1 M Tris or Borate at pH 9.0.
-
Reagent Preparation: Prepare a 4 M stock solution of hydroxylamine-HCl. Immediately before use, adjust the pH of the required volume of the stock solution to 9.0 with NaOH.
-
Reaction Setup:
-
Dilute the bioconjugate sample into the cleavage buffer to a final concentration of 1-5 mg/mL.
-
Add the pH-adjusted hydroxylamine stock solution to the bioconjugate sample to achieve a final hydroxylamine concentration of 2.0 M.
-
-
Incubation: Incubate the reaction mixture at 45°C for 4 hours. For sensitive proteins, consider a lower temperature (e.g., 37°C) and a longer incubation time.
-
Reaction Termination: Stop the reaction by lowering the pH to ~4.0 with an acid like formic acid or by buffer exchange into a neutral buffer (e.g., PBS pH 7.4) using a desalting column.
-
Analysis: Analyze the cleavage products using appropriate techniques such as SDS-PAGE, HPLC, or mass spectrometry to determine cleavage efficiency.
Protocol 2: Quenching an NHS-Ester Labeling Reaction
This protocol is for stopping a labeling reaction where a molecule is being conjugated to a protein via an NHS ester.
-
Reagent Preparation: Prepare a 1 M stock solution of hydroxylamine-HCl and adjust the pH to 8.5 with NaOH.
-
Quenching Step: After the desired labeling time has elapsed, add the hydroxylamine stock solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubation: Allow the quenching reaction to proceed for 10-15 minutes at room temperature.
-
Purification: Remove excess quenching reagent and reaction byproducts by buffer exchange using a desalting column or dialysis.
Visual Guides
The following diagrams illustrate the key chemical and logical processes involved in hydroxylamine cleavage.
Caption: Hypothetical mechanism of hydroxylamine cleavage of an ester-containing linker.
Caption: Troubleshooting workflow for low yield in hydroxylamine cleavage reactions.
References
- 1. Optimization of the hydroxylamine cleavage of an expressed fusion protein to produce recombinant human insulin-like growth factor (IGF)-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cleavage at Asn-Gly bonds with hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cleavage of asn-gly bonds by hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of NHS-SS-Ac Modified Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NHS-SS-Ac modified proteins.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of this compound modified proteins?
The primary challenges include:
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Hydrolysis of the NHS ester: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions, which reduces the efficiency of the protein modification.
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Side reactions: The NHS ester can react with other nucleophilic residues on the protein besides primary amines (lysine residues and the N-terminus), such as the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine.[1][2]
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Protein aggregation: Modification of lysine residues neutralizes their positive charge, which can alter the protein's isoelectric point (pI) and potentially lead to aggregation and reduced solubility.[3] Excessive modification can also induce aggregation.[1]
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Heterogeneity of the modified product: The number of this compound modifications per protein molecule can vary, resulting in a heterogeneous mixture that can be challenging to purify into a single species.
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Premature cleavage of the disulfide bond: The disulfide (-SS-) bond is susceptible to reduction, and care must be taken to avoid cleavage during the purification steps prior to the intended cleavage step.
Q2: Which buffers should I use for the this compound modification reaction?
It is critical to use amine-free buffers to prevent the buffer from competing with the protein for reaction with the NHS ester.[1] Recommended buffers include:
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Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.4.
-
HEPES buffer at a pH of 7.2-8.0.
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Bicarbonate/Carbonate buffer at a pH of 8.0-9.0.
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Borate buffer at a pH of 8.0-9.0.
Q3: How can I control the degree of protein modification?
The extent of modification can be controlled by adjusting the molar ratio of the this compound reagent to the protein. A lower molar excess will result in fewer modifications. It is recommended to perform a titration experiment to determine the optimal ratio for your specific protein and application. For a starting point, a 10- to 20-fold molar excess of the reagent is often used.
Q4: How do I remove the unreacted this compound reagent after the labeling reaction?
Size exclusion chromatography (SEC) is a highly effective method for separating the modified protein from the smaller, unreacted this compound reagent and the N-hydroxysuccinimide byproduct. Dialysis can also be used for this purpose.
Q5: What is the recommended method for cleaving the disulfide bond?
The disulfide bond can be cleaved using a reducing agent such as Dithiothreitol (DTT). A final concentration of 10-50 mM DTT is typically sufficient for efficient cleavage.
Troubleshooting Guides
Low Modification Efficiency
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound reagent | Ensure the reagent is stored in a desiccated environment at -20°C and allow it to warm to room temperature before opening to prevent condensation. Prepare the reagent solution immediately before use. |
| Incorrect buffer pH | The optimal pH for the reaction is between 7.2 and 8.5. At lower pH values, the primary amines on the protein are protonated and less reactive. At higher pH, the rate of hydrolysis of the NHS ester increases significantly. |
| Presence of primary amines in the buffer | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester. |
| Inaccessible primary amines on the protein | The primary amines on the protein may be sterically hindered. Consider using a denaturing agent if the native protein conformation is not required for your application. |
Protein Aggregation or Precipitation
| Potential Cause | Recommended Solution |
| High degree of modification | Reduce the molar excess of the this compound reagent to decrease the number of modifications per protein molecule. |
| Change in protein pI | Modification of lysine residues neutralizes their positive charge, which can alter the protein's isoelectric point (pI). If the new pI is close to the buffer pH, the protein may become insoluble. Adjust the buffer pH to be at least one unit away from the predicted new pI. |
| Harsh reaction conditions | Perform the reaction at a lower temperature (e.g., 4°C) to reduce the risk of denaturation. |
| High protein concentration | While a higher protein concentration can improve labeling efficiency, it may also promote aggregation. Consider optimizing the protein concentration. |
Difficulty in Purifying the Modified Protein
| Potential Cause | Recommended Solution |
| Heterogeneous product | Use Hydrophobic Interaction Chromatography (HIC) to separate protein species with different degrees of modification. The addition of the acetyl group can alter the protein's hydrophobicity, allowing for separation based on the number of modifications. |
| Co-elution of impurities | A multi-step purification approach is often necessary. Consider an initial capture step (e.g., affinity chromatography if the protein has a tag), followed by intermediate purification with HIC and a final polishing step with SEC to remove aggregates. |
| Premature cleavage of the disulfide bond | Ensure that no reducing agents are present in any of the buffers used for purification before the intended cleavage step. |
Experimental Protocols
Protocol 1: Modification of Protein with this compound
This protocol provides a general method for labeling a protein with an this compound reagent.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer)
-
This compound reagent
-
Anhydrous DMSO or DMF
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into an amine-free buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the 10 mM this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
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Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and quenching reagents using a desalting column equilibrated with the desired storage buffer.
Protocol 2: Purification of this compound Modified Protein
This protocol outlines a two-step chromatographic purification process.
Step 2a: Hydrophobic Interaction Chromatography (HIC)
| Parameter | Condition |
| Column | Phenyl or Butyl-functionalized HIC column |
| Binding Buffer (Buffer A) | 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0 |
| Elution Buffer (Buffer B) | 20 mM Sodium Phosphate, pH 7.0 |
| Flow Rate | 1 mL/min (for a 1 mL column) |
| Gradient | 0-100% Buffer B over 20 column volumes |
Procedure:
-
Equilibrate the HIC column with Binding Buffer.
-
Add ammonium sulfate to the desalted, modified protein solution to a final concentration of 1.5 M.
-
Load the sample onto the column.
-
Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline.
-
Elute the bound protein using a linear gradient from 100% Buffer A to 100% Buffer B. Proteins will elute based on their hydrophobicity, with more highly modified (and potentially more hydrophobic) species eluting later.
-
Collect fractions and analyze by SDS-PAGE and/or mass spectrometry to identify the desired product.
Step 2b: Size Exclusion Chromatography (SEC) for Aggregate Removal
| Parameter | Condition |
| Column | SEC column appropriate for the molecular weight of the protein |
| Mobile Phase | PBS or other suitable physiological buffer |
| Flow Rate | 0.5 mL/min (for an analytical scale column) |
Procedure:
-
Pool the desired fractions from the HIC purification.
-
Concentrate the pooled fractions if necessary.
-
Equilibrate the SEC column with the mobile phase.
-
Load the sample onto the column.
-
Elute with the mobile phase and collect fractions corresponding to the monomeric protein, separating it from any high molecular weight aggregates.
Protocol 3: Cleavage of the Disulfide Bond
Materials:
-
Purified this compound modified protein
-
Dithiothreitol (DTT)
-
Desalting column or dialysis equipment
Procedure:
-
Reduction: To the purified protein conjugate, add DTT to a final concentration of 10-50 mM.
-
Incubation: Incubate the reaction for 30-60 minutes at 37°C.
-
Purification: Separate the cleaved protein from the acetyl-thiol fragment and excess DTT using a desalting column or by dialysis.
Visualizations
Caption: Workflow for modification and purification.
Caption: Troubleshooting for low yield issues.
References
how to improve the yield of NHS-SS-Ac conjugation
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of your NHS-SS-Ac conjugation reactions. The information is tailored for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound conjugation and what is its primary application?
The this compound linker is a heterobifunctional crosslinker used in a two-step bioconjugation process. It contains an N-hydroxysuccinimide (NHS) ester, a disulfide (-S-S-) bond, and an unspecified "Ac" group, which could be part of a payload or another functional group.
-
NHS Ester Reaction: The NHS ester end reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) to form a stable amide bond. This is a nucleophilic acyl substitution reaction.[1]
-
Disulfide Bond: The disulfide bond within the linker is cleavable under reducing conditions, such as those found inside a cell.[2][] This feature is particularly useful for the controlled release of therapeutic agents in applications like antibody-drug conjugates (ADCs).[2][4]
Q2: What is the primary cause of low yield in NHS ester conjugation reactions?
The most common reason for low conjugation yield is the hydrolysis of the NHS ester. NHS esters react with water, breaking down into an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This reaction competes directly with the desired conjugation to the primary amine on your biomolecule.
Q3: What is the optimal pH for this compound conjugation?
The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as the ideal balance.
-
Below pH 7.2: The target primary amines are largely protonated (-NH3+), making them poor nucleophiles and hindering the reaction.
-
Above pH 8.5: The rate of NHS ester hydrolysis increases significantly, leading to rapid inactivation of the reagent and reduced conjugation efficiency.
Q4: Which buffers should I use for the conjugation reaction?
It is critical to use non-amine-containing buffers. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
Carbonate-bicarbonate buffers
-
HEPES buffers
-
Borate buffers
Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your target molecule for reaction with the NHS ester.
Q5: How does temperature affect the conjugation reaction?
Higher temperatures accelerate both the desired conjugation reaction and the competing hydrolysis reaction. Reactions are typically carried out at room temperature for 1-4 hours or at 4°C overnight. The optimal temperature may need to be determined empirically for your specific molecules.
Q6: Why is it important to avoid reducing agents during the conjugation step?
The "SS" in this compound indicates a disulfide bond. Disulfide bonds are susceptible to cleavage by reducing agents like dithiothreitol (DTT), β-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP). The presence of these agents during the conjugation reaction will break the linker, preventing the formation of the desired conjugate.
Troubleshooting Guide
This guide addresses common problems encountered during this compound conjugation and provides systematic solutions.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound Reagent | - Prepare the this compound stock solution in an anhydrous organic solvent like DMSO or DMF immediately before use. - Avoid storing the reagent in aqueous solutions. - Minimize the time the reagent is in an aqueous buffer before the addition of the amine-containing molecule. |
| Incorrect Reaction pH | - Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5. - For extended reactions, consider using a more concentrated buffer to prevent a drop in pH due to the release of N-hydroxysuccinimide. |
| Presence of Competing Nucleophiles | - Ensure your protein solution and buffers are free from primary amines (e.g., Tris, glycine, ammonium salts). - If necessary, perform a buffer exchange via dialysis or a desalting column before starting the conjugation. |
| Inactive Biomolecule | - Confirm the presence and accessibility of primary amines on your protein or molecule. - Ensure the protein is correctly folded and not denatured. |
| Poor Solubility of this compound Reagent | - While many NHS esters with linkers are water-soluble, some can have limited solubility. Ensure the reagent is fully dissolved in the organic solvent before adding it to the aqueous reaction mixture. |
| Premature Cleavage of Disulfide Bond | - Strictly avoid any reducing agents (e.g., DTT, TCEP, BME) in all buffers and solutions used during the conjugation process. |
Problem 2: Inconsistent Results and Poor Reproducibility
| Possible Cause | Recommended Solution |
| Inconsistent Reagent Quality | - Store the this compound reagent desiccated and protected from light at the recommended temperature (typically -20°C or lower). - Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it into single-use vials. |
| Variability in Protein Concentration | - Accurately determine the protein concentration before each reaction to ensure a consistent molar ratio of the linker. |
| Steric Hindrance | - The structure of your protein or the "Ac" group on the linker may sterically hinder the NHS ester from accessing the primary amines. Consider using a linker with a longer spacer arm. |
Quantitative Data Summary
The following tables summarize key quantitative data related to NHS ester conjugation reactions.
Table 1: Stability of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temp | ~210 minutes |
| 8.5 | Room Temp | ~180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temp | ~125 minutes |
Table 2: Recommended Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal is often 8.3-8.5. |
| Temperature | 4°C to Room Temperature | Lower temperatures can help minimize hydrolysis for longer reactions. |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | Optimization may be required. |
| Molar Excess of this compound | 5 to 20-fold | This is a starting point and should be optimized for your specific application. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can favor the conjugation reaction over hydrolysis. |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
-
Buffer Preparation and Exchange:
-
Prepare a suitable amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
If your protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound ester in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution.
-
Gently mix and incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add an amine-containing buffer like Tris-HCl to a final concentration of 20-50 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound reagent and byproducts using a desalting column, gel filtration, or dialysis.
-
Visualizations
This compound Conjugation Workflow
Chemical Reaction and Competing Hydrolysis
References
Technical Support Center: Refining NHS-SS-Ac Protocols for Sensitive Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NHS-SS-Ac (N-hydroxysuccinimide-disulfide-acetate) protocols, particularly for sensitive proteins.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Labeling Efficiency | Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. At a pH below 7.2, the primary amines on the protein are protonated and less available for reaction.[1][2] | - Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[1][2] A pH of 8.3-8.5 is often recommended as an ideal balance.[3] - Use a freshly calibrated pH meter to verify the buffer pH. |
| NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, which competes with the labeling reaction. The rate of hydrolysis increases significantly at higher pH. | - If hydrolysis is suspected, consider performing the reaction at 4°C overnight to minimize hydrolysis, although this may require a longer incubation time. - Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF to minimize exposure to moisture. | |
| Low Reactant Concentration: Low concentrations of the protein or NHS ester can lead to less efficient labeling due to the competing hydrolysis reaction. | - Increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended) and/or the molar excess of the NHS ester. | |
| Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester. | - Use amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer. | |
| Inaccessible Amine Groups: The primary amines (N-terminus and lysine residues) on the protein surface may be sterically hindered, preventing efficient labeling. | - Consider using a longer spacer arm on the crosslinker to improve accessibility. | |
| Protein Precipitation or Aggregation Post-Labeling | Over-labeling: Attaching too many labels can alter the protein's net charge, pI, and solubility, leading to precipitation. | - Reduce the molar ratio of the NHS ester to the protein to limit the number of attached labels. |
| Hydrophobic Labels: Labeling with highly hydrophobic molecules can cause the protein to aggregate and precipitate. | - If possible, choose a more hydrophilic label. - Optimize the purification method to remove aggregates. | |
| Change in Buffer Conditions: The addition of the NHS ester dissolved in an organic solvent can alter the final buffer composition, potentially causing precipitation. | - Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture is low, typically not exceeding 10%. | |
| Inconsistent Results | Inaccurate Protein Concentration: An incorrect protein concentration will lead to an inaccurate molar ratio of NHS ester to protein. | - Accurately determine the protein concentration before initiating the labeling reaction. |
| Variable NHS Ester Reactivity: The NHS ester may have hydrolyzed during storage. | - Store NHS esters desiccated and protected from moisture. - Allow the reagent to equilibrate to room temperature before opening to prevent condensation. - Prepare stock solutions of the NHS ester immediately before use. |
Frequently Asked Questions (FAQs)
Reaction Conditions
Q1: What is the optimal pH for this compound labeling of sensitive proteins?
A1: The optimal pH for NHS ester reactions is a balance between ensuring the primary amine is deprotonated and minimizing hydrolysis of the NHS ester. A pH range of 7.2 to 8.5 is generally recommended. For sensitive proteins, starting at a lower pH, around 7.4, can be beneficial, though it may require a longer reaction time or a higher molar excess of the reagent.
Q2: What is the effect of temperature on the labeling reaction?
A2: Most labeling reactions are performed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight. Lower temperatures can help minimize the hydrolysis of the NHS ester, which is particularly important for reactions with sensitive proteins or when using a low protein concentration.
Q3: What concentration of protein should I use?
A3: A protein concentration of 1-10 mg/mL is typically recommended. For dilute protein solutions, a greater molar excess of the this compound reagent may be necessary to achieve the desired degree of labeling.
Reagents and Buffers
Q4: Which buffers should I avoid for this compound chemistry?
A4: Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.
Q5: How should I prepare and store the this compound reagent?
A5: NHS esters are moisture-sensitive. They should be stored desiccated at -20°C to -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare a stock solution in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before the experiment. A stock solution in DMF can be stored for 1-2 months at -20°C, while an aqueous solution should be used immediately.
Side Reactions and Quenching
Q6: Are there any common side reactions I should be aware of?
A6: Yes, besides the desired reaction with primary amines (lysine residues and the N-terminus), NHS esters can react with other nucleophilic amino acid side chains, such as serine, threonine, and tyrosine, especially at higher pH. These side reactions can lead to unintended modifications. Additionally, hydrolysis of the NHS ester is a significant competing reaction that reduces labeling efficiency.
Q7: How do I stop (quench) the labeling reaction?
A7: The reaction can be quenched by adding a reagent containing a primary amine, such as Tris, glycine, or hydroxylamine, to a final concentration of 20-100 mM. This will react with any excess this compound reagent.
Purification and Storage
Q8: How should I purify my labeled protein?
A8: Unreacted label and byproducts can be removed using size-exclusion chromatography (e.g., a desalting column) or dialysis.
Q9: What are the best conditions for storing my labeled protein?
A9: For short-term storage, 4°C is suitable. For long-term storage, it is recommended to add a cryoprotectant like glycerol to a final concentration of 50% (v/v) and store at -20°C or -80°C. It is also advisable to aliquot the labeled protein into single-use volumes to avoid repeated freeze-thaw cycles. If the label is light-sensitive, protect the conjugate from light.
Quantitative Data Summary
Table 1: Half-life of NHS Esters at Different pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | pH 8.3-8.5 is often optimal. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures minimize hydrolysis. |
| Incubation Time | 0.5 - 4 hours (RT) or Overnight (4°C) | |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve efficiency. |
| Molar Excess of this compound | 10- to 20-fold | May need to be optimized for each protein. |
| Quenching Agent Concentration | 20 - 100 mM | e.g., Tris, glycine, hydroxylamine. |
Experimental Protocols
Detailed Protocol for this compound Labeling of a Sensitive Protein
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound reagent
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., desalting column)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing buffers (e.g., Tris) or stabilizers. If necessary, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, prepare a stock solution of the this compound reagent in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10- to 20-fold).
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. If the label is light-sensitive, protect the reaction from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization and Storage:
-
Determine the concentration of the labeled protein and the degree of labeling (DOL).
-
Store the purified conjugate at 4°C for short-term storage or at -20°C to -80°C for long-term storage, preferably in single-use aliquots.
-
Visualizations
Caption: Experimental workflow for this compound protein labeling.
Caption: Troubleshooting logic for low labeling efficiency.
Caption: this compound reaction pathway and competing hydrolysis.
References
Technical Support Center: Troubleshooting Disulfide Bond Reduction
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the reduction of disulfide bonds in proteins.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Incomplete or No Reduction of Disulfide Bonds
Q: I am observing incomplete or no reduction of my protein's disulfide bonds. What are the potential causes and how can I resolve this?
A: Incomplete disulfide bond reduction can arise from several factors, ranging from the reagents and reaction conditions to the intrinsic properties of your protein. Here is a step-by-step troubleshooting guide:
1. Verify Reagent Quality and Concentration:
-
Freshness of Reducing Agent: Thiol-based reducing agents like Dithiothreitol (DTT) and β-mercaptoethanol (BME) are prone to oxidation. Always prepare fresh solutions before use.[1] TCEP (Tris(2-carboxyethyl)phosphine) is more stable and less prone to oxidation.[2][3]
-
Sufficient Molar Excess: Ensure you are using a sufficient molar excess of the reducing agent over the concentration of disulfide bonds. A common starting point is a 10- to 100-fold molar excess.[4] For particularly resistant disulfide bonds, higher concentrations may be necessary.[1]
2. Optimize Reaction Conditions:
-
Suboptimal pH: The efficiency of thiol-based reducing agents is pH-dependent. For DTT and BME, the optimal pH range is typically 7.5-8.5. TCEP is effective over a broader pH range. Adjust your buffer pH accordingly.
-
Insufficient Incubation Time: The reduction reaction may not have reached completion. Increase the incubation time, with typical durations ranging from 15 to 60 minutes.
-
Low Reaction Temperature: Increasing the temperature can enhance reduction efficiency. Incubating at 37°C or even 56°C can be beneficial, but be mindful of your protein's thermal stability.
3. Address Protein Structural Hindrance:
-
Inaccessible Disulfide Bonds: Some disulfide bonds may be buried within the protein's three-dimensional structure, making them inaccessible to the reducing agent. The reactivity of cysteine residues and disulfide bonds is strongly linked to their solvent exposure and the local flexibility of the protein structure.
-
Use of Denaturants: To expose buried disulfide bonds, consider adding a denaturant such as Guanidine Hydrochloride (GuHCl) or urea to your reduction buffer.
4. Consider the Choice of Reducing Agent:
-
The choice of reducing agent can significantly impact the outcome. TCEP is a powerful, odor-free reducing agent that is effective over a wide pH range and does not contain sulfur, which can be advantageous for downstream applications like gold nanoparticle conjugation. DTT is a strong reducing agent but is less stable and has a narrower optimal pH range.
The following table summarizes the properties and recommended conditions for common disulfide bond reducing agents:
| Reducing Agent | Optimal pH Range | Recommended Molar Excess | Key Characteristics |
| Dithiothreitol (DTT) | 7.5 - 8.5 | 10 - 100 fold | Strong reducing agent; prone to oxidation, requires fresh preparation. |
| Tris(2-carboxyethyl)phosphine (TCEP) | Broad (effective at acidic pH) | 10 - 50 fold | Odorless, stable, and effective over a wide pH range; does not contain sulfur. |
| β-mercaptoethanol (BME) | 7.5 - 8.5 | 10 - 100 fold | Volatile with a strong odor; effective but less potent than DTT. |
Issue 2: Protein Aggregation Upon Reduction
Q: My protein precipitates or aggregates after adding the reducing agent. How can I prevent this?
A: Protein aggregation upon reduction is often due to the exposure of hydrophobic regions that were previously shielded by the protein's tertiary structure maintained by disulfide bonds.
-
Suboptimal Buffer Conditions: The pH or ionic strength of your buffer may not be optimal for the solubility of the reduced, unfolded protein. Adjust the pH to be at least one unit away from your protein's isoelectric point (pI). Experiment with different buffer components and salt concentrations.
-
High Protein Concentration: High protein concentrations can increase the likelihood of intermolecular interactions and aggregation. Perform the reduction at a lower protein concentration.
-
Inclusion of Solubilizing Agents: Consider adding chaotropic agents like urea or GuHCl, or detergents to your buffer to help maintain the solubility of the unfolded protein.
Experimental Protocols
Protocol 1: In-Solution Reduction and Alkylation for Mass Spectrometry
This protocol is suitable for preparing protein samples for analysis by mass spectrometry.
Materials:
-
Protein sample
-
Denaturing buffer (e.g., 8 M Urea or 6 M Guanidine-HCl in 100 mM Tris-HCl, pH 8.0)
-
1 M DTT in water (prepare fresh)
-
1 M Iodoacetamide (IAM) in water (prepare fresh and protect from light)
-
Quenching solution (e.g., 1 M DTT)
Procedure:
-
Resuspend the protein sample in the denaturing buffer.
-
Add 1 M DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour with gentle shaking.
-
Cool the sample to room temperature.
-
Add 1 M IAM to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
To quench the unreacted IAM, add DTT to a final concentration of 20 mM and incubate for an additional 15 minutes.
-
The sample is now ready for buffer exchange or direct enzymatic digestion.
Protocol 2: Quantification of Free Sulfhydryl Groups using Ellman's Reagent
This protocol allows for the quantification of free thiol groups to assess the extent of disulfide bond reduction.
Materials:
-
Reduced protein sample
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
Ellman's Reagent (5,5'-dithio-bis(2-nitrobenzoic acid) or DTNB) solution (4 mg/mL in reaction buffer)
-
Cysteine or another thiol standard for generating a standard curve
Procedure:
-
Prepare a standard curve using known concentrations of a thiol standard like cysteine.
-
In a microplate well or cuvette, add your reduced protein sample to the reaction buffer.
-
Add the Ellman's Reagent solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Determine the concentration of free sulfhydryl groups in your sample by comparing its absorbance to the standard curve.
Visualization of Troubleshooting Workflow
The following diagram illustrates the logical workflow for troubleshooting incomplete disulfide bond reduction.
Caption: Troubleshooting workflow for incomplete disulfide bond reduction.
References
Validation & Comparative
A Comparative Guide to Validating Protein Modification by N-succinimidyl S-acetylthioacetate (SATA)
For researchers, scientists, and drug development professionals, the precise modification of proteins is a fundamental technique for a wide array of applications, from elucidating cellular signaling pathways to developing novel therapeutics. N-succinimidyl S-acetylthioacetate (SATA), often referred to by the shorthand NHS-SS-Ac, is a versatile reagent that allows for the introduction of a protected sulfhydryl group onto proteins. This guide provides an objective comparison of SATA-mediated protein modification with alternative methods, supported by experimental data, and offers detailed protocols for validation.
Introduction to Protein Modification with SATA
SATA is an amine-reactive reagent that covalently attaches a protected thiol (-SH) group to proteins.[1][2][3] The N-hydroxysuccinimide (NHS) ester end of the SATA molecule reacts with primary amines, such as the side chain of lysine residues and the N-terminus of a protein, to form a stable amide bond.[1][4] The other end of the molecule contains a thiol group protected by an acetyl group (-Ac). This protecting group can be easily removed by treatment with hydroxylamine, exposing a reactive sulfhydryl group that can then be used for subsequent conjugation reactions, such as linking to another protein, a drug molecule, or a solid support. The "-SS-" component in the user's query likely alludes to the potential for forming a disulfide bond after deprotection of the thiol, a key feature of cleavable crosslinking strategies.
Comparison with Alternative Protein Modification Chemistries
The selection of a protein modification strategy depends on several factors, including the available functional groups on the target protein, the desired stability of the linkage, and the specific application. Here, we compare SATA with other common protein modification reagents.
Quantitative Comparison of Protein Labeling Chemistries
Direct, side-by-side quantitative comparisons of various protein labeling reagents in the scientific literature are limited. However, we can synthesize available data to provide a comparative overview of their performance characteristics. The efficiency of labeling is often dependent on the specific protein and reaction conditions.
| Feature | SATA (Amine-reactive) | Maleimide (Thiol-reactive) | Isocyanate (Amine-reactive) |
| Target Residue | Lysine, N-terminus | Cysteine | Lysine, N-terminus |
| Bond Formed | Amide | Thioether | Urea |
| Reaction pH | 7.0 - 9.0 | 6.5 - 7.5 | 7.0 - 9.0 |
| Reaction Speed | Minutes to hours | Rapid | Rapid |
| Bond Stability | Very Stable | Stable, but can undergo hydrolysis | Generally Stable |
| Specificity | High for primary amines | High for thiols | Can have side reactions with other nucleophiles |
| Labeling Efficiency | Generally high, dependent on molar excess. For Bovine Serum Albumin (BSA), a 10-fold molar excess of SATA resulted in approximately 5.8 moles of sulfhydryl groups incorporated per mole of protein. | Typically high (70-90%) for accessible cysteines. | Can be highly efficient, but requires careful control to prevent side reactions. |
Experimental Protocols
Accurate validation of protein modification is crucial for the reliability and reproducibility of downstream experiments. The following are detailed protocols for protein modification with SATA and subsequent validation by mass spectrometry and Western blot.
Protocol 1: Protein Modification with SATA
This protocol describes the introduction of a protected sulfhydryl group onto a protein using SATA.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
SATA reagent
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in PBS, pH 7.2-7.5
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be modified in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 2-10 mg/mL.
-
Prepare SATA Solution: Immediately before use, dissolve SATA in DMSO or DMF to a concentration of ~55 mM (e.g., 6-8 mg in 0.5 mL).
-
Reaction: Add a 10- to 20-fold molar excess of the SATA solution to the protein solution. For example, add 10 µL of the 55 mM SATA solution to 1 mL of the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
Removal of Excess Reagent: Remove unreacted SATA using a desalting column equilibrated with the reaction buffer.
-
(Optional) Deacetylation to Expose Sulfhydryl Group:
-
To the SATA-modified protein, add the Deacetylation Solution to a final hydroxylamine concentration of 0.05 M. For example, add 100 µL of 0.5 M hydroxylamine solution to 1 mL of the modified protein solution.
-
Incubate for 2 hours at room temperature.
-
Remove excess hydroxylamine and byproducts using a desalting column equilibrated with a suitable buffer containing 10 mM EDTA to minimize disulfide bond formation.
-
Protocol 2: Validation by Mass Spectrometry
Mass spectrometry is a powerful tool to confirm the modification and identify the specific residues that have been modified.
Procedure:
-
Sample Preparation:
-
Take an aliquot of the SATA-modified protein (and a control of the unmodified protein).
-
Perform in-solution or in-gel digestion of the proteins using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database.
-
Specify a variable modification corresponding to the mass of the S-acetylthioacetate group (+87.9983 Da) on lysine residues and the N-terminus.
-
If the protein was deacetylated, search for a variable modification corresponding to the mass of the free thiol (+44.9829 Da) or a disulfide-linked peptide.
-
The identification of peptides with these mass shifts confirms the modification. The MS/MS spectra will pinpoint the exact site of modification.
-
Protocol 3: Validation by Western Blot
Western blotting can be used to confirm the overall modification of the protein, especially if a tag is introduced via the newly exposed sulfhydryl group. For instance, after deacetylation, the protein can be reacted with a maleimide-conjugated tag (e.g., biotin or a fluorescent dye).
Materials:
-
SATA-modified and tagged protein
-
SDS-PAGE gel and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest or the tag
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
SDS-PAGE: Separate the unmodified control protein and the SATA-modified and tagged protein by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-tag antibody) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Analysis: A band corresponding to the molecular weight of the modified protein in the tagged sample lane, which is absent in the control lane (if using an anti-tag antibody), confirms the modification. A shift in the molecular weight of the modified protein compared to the unmodified protein can also be indicative of successful modification.
Mandatory Visualizations
Chemical Reaction of SATA with a Protein
Caption: Reaction of a primary amine on a protein with SATA.
Experimental Workflow for Validation
Caption: Workflow for SATA modification and validation.
Use of a Cleavable Crosslinker in a Signaling Pathway
The introduction of a thiol group via SATA allows for the creation of a cleavable crosslinker when reacted with another thiol-reactive reagent containing a disulfide bond. This can be used to study protein-protein interactions in signaling pathways. For example, in the MAPK signaling pathway, a cleavable crosslinker could be used to capture the transient interaction between MEK and ERK.
Caption: Using SATA and a cleavable crosslinker in the MAPK pathway.
References
A Researcher's Guide to Mass Spectrometry Analysis of NHS-SS-Ac Labeled Proteins
For researchers, scientists, and drug development professionals, the precise analysis of protein modifications and interactions is paramount. N-hydroxysuccinimide (NHS) esters, particularly those with cleavable spacer arms like NHS-SS-Ac, are powerful tools for protein labeling and subsequent mass spectrometry (MS) analysis. This guide provides an objective comparison of the this compound labeling strategy with other common quantitative proteomics techniques, supported by experimental data and detailed protocols.
Principles of NHS-Ester Chemistry
N-hydroxysuccinimide esters are amine-reactive reagents that form stable amide bonds with the primary amino groups of proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. The reaction is most efficient at a pH between 7 and 9. A key feature of reagents like Sulfo-NHS-SS-Biotin is the inclusion of a disulfide bond in the spacer arm, which allows for the cleavage of the label under reducing conditions, facilitating the elution of captured proteins or peptides from affinity resins.
Comparison of Quantitative Proteomic Strategies
The selection of a quantitative proteomics strategy depends on the specific research question, sample type, and available resources. Here, we compare this compound-based labeling with two other widely used methods: isobaric labeling (TMT and iTRAQ) and label-free quantification.
| Feature | This compound (Affinity Purification) | Isobaric Labeling (TMT/iTRAQ) | Label-Free Quantification |
| Principle | Covalent labeling of primary amines with a cleavable biotin tag for enrichment. | Covalent labeling of peptides with isobaric tags; quantification based on reporter ions in MS/MS. | Quantification based on precursor ion intensity or spectral counting. |
| Sample Preparation | More complex, involves labeling, enrichment, and elution steps. | Complex, requires labeling of each sample, followed by pooling. | Simpler, no chemical labeling required. |
| Proteome Coverage | Targeted to the labeled sub-proteome (e.g., cell surface proteins). | Generally lower than label-free due to increased sample complexity.[1][2] | Highest potential proteome coverage, identifying up to threefold more proteins in some studies.[1][2] |
| Multiplexing | Limited, typically requires separate enrichment for each sample. | High, up to 18 samples can be analyzed in a single run with TMTpro. | Limited, each sample is analyzed in a separate LC-MS run. |
| Quantification Accuracy | Can be influenced by labeling efficiency and enrichment consistency. | Generally high precision for relative quantification.[1] | Can be affected by variations in instrument performance and sample handling. |
| Cost | Moderate, includes cost of labeling reagent and affinity resin. | Higher, due to the cost of isobaric tagging reagents. | Lower, no expensive labeling reagents are needed. |
| Data Analysis | Requires identification of modified peptides. | Complex, requires specialized software for reporter ion analysis. | Computationally intensive, requires sophisticated algorithms for alignment and normalization. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for cell surface protein labeling using Sulfo-NHS-SS-Biotin and a general workflow for quantitative proteomics.
Protocol 1: Cell Surface Protein Biotinylation with Sulfo-NHS-SS-Biotin
This protocol is adapted from procedures for labeling cell surface proteins for subsequent enrichment and MS analysis.
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS), ice-cold, pH 8.0
-
Sulfo-NHS-SS-Biotin
-
Quenching buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose resin
-
Wash buffers
-
Elution buffer (containing a reducing agent like DTT or 2-mercaptoethanol)
Procedure:
-
Cell Preparation: Wash cultured cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.
-
Biotinylation: Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL. Add Sulfo-NHS-SS-Biotin to a final concentration of 0.5-2 mM.
-
Incubation: Incubate the cell suspension for 30 minutes at 4°C with gentle mixing to label the cell surface proteins.
-
Quenching: Quench the reaction by adding the quenching buffer and incubating for 15 minutes at 4°C.
-
Cell Lysis: Wash the cells with PBS to remove excess biotinylation reagent and quenching buffer. Lyse the cells using an appropriate lysis buffer.
-
Enrichment of Biotinylated Proteins: Incubate the cell lysate with streptavidin-agarose resin to capture the biotinylated proteins.
-
Washing: Wash the resin extensively to remove non-biotinylated proteins.
-
Elution: Elute the captured proteins by incubating the resin with an elution buffer containing a reducing agent to cleave the disulfide bond in the Sulfo-NHS-SS-Biotin linker.
-
Sample Preparation for MS: The eluted proteins are then processed for mass spectrometry analysis (e.g., reduction, alkylation, and tryptic digestion).
Protocol 2: General Workflow for TMT Labeling and Analysis
This protocol outlines the key steps for quantitative proteomics using Tandem Mass Tags (TMT).
Materials:
-
Protein extracts from different samples
-
TMT labeling reagents
-
Reduction and alkylation reagents (DTT, iodoacetamide)
-
Trypsin
-
Quenching solution (e.g., hydroxylamine)
-
Sample pooling and clean-up materials
Procedure:
-
Protein Digestion: Reduce, alkylate, and digest the protein samples with trypsin to generate peptides.
-
TMT Labeling: Label the peptides from each sample with a different TMT reagent according to the manufacturer's protocol. The reaction is typically carried out in a suitable buffer (e.g., TEAB or HEPES) at room temperature for 1 hour.
-
Quenching: Stop the labeling reaction by adding a quenching solution.
-
Sample Pooling: Combine the labeled peptide samples in equal amounts.
-
Fractionation (Optional): For complex samples, the pooled peptide mixture can be fractionated using techniques like high-pH reversed-phase chromatography to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of proteins based on the intensity of the TMT reporter ions.
Visualizing the Workflow
Diagrams can help clarify complex experimental processes. The following are Graphviz DOT scripts for the this compound labeling and general quantitative proteomics workflows.
Potential Pitfalls and Considerations
-
Labeling Efficiency: The efficiency of NHS ester reactions can be affected by pH and the hydrolysis of the reagent. It is crucial to maintain a slightly alkaline pH (8.0-9.0) for optimal labeling, though this can also increase the rate of hydrolysis.
-
Side Reactions: While NHS esters are considered amine-specific, side reactions with hydroxyl groups on serine, threonine, and tyrosine residues can occur, leading to "over-labeling".
-
Intracellular Labeling: When labeling live cells, the permeability of the NHS ester is a critical factor. Water-soluble reagents like Sulfo-NHS-SS-Biotin are designed to be membrane-impermeable, thus targeting cell surface proteins. However, prolonged incubation or compromised cell integrity can lead to the labeling of intracellular proteins.
-
Ratio Compression in Isobaric Tagging: A known issue with iTRAQ and TMT is "ratio compression," where the quantitative ratios of labeled peptides can be underestimated due to the co-isolation and co-fragmentation of peptides.
Conclusion
The choice between this compound labeling with affinity purification, isobaric tagging, and label-free quantification for mass spectrometry analysis depends on the specific goals of the experiment. This compound is particularly well-suited for enriching and identifying specific sub-proteomes, such as cell surface proteins, due to the properties of reagents like Sulfo-NHS-SS-Biotin. Isobaric labeling methods like TMT and iTRAQ excel in high-throughput, multiplexed experiments where precise relative quantification is required. Label-free approaches offer the broadest proteome coverage and are a cost-effective option for large-scale studies. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate strategy to address their biological questions effectively.
References
A Comparative Guide to NHS-SS-Ac Modified Antibodies and Alternatives for Advanced Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of monoclonal antibodies (mAbs) is a cornerstone of modern therapeutic development, particularly in the creation of Antibody-Drug Conjugates (ADCs). The choice of conjugation chemistry profoundly impacts the efficacy, stability, and homogeneity of the final product. This guide provides an in-depth comparison of the traditional NHS-SS-Ac (N-Hydroxysuccinimide-dithio-acetyl) modification method with leading site-specific alternatives, supported by experimental data and detailed protocols.
Overview of Antibody Modification Chemistries
The covalent attachment of payloads, such as cytotoxic drugs, to antibodies is a critical step in the construction of ADCs. The ideal conjugation strategy should be efficient, reproducible, and yield a stable product with a defined drug-to-antibody ratio (DAR). Here, we compare three prominent methods:
-
This compound (Lysine-based Conjugation): This conventional method utilizes an NHS ester to react with primary amines on the surface of the antibody, primarily the ε-amino groups of lysine residues. The "-SS-" component introduces a disulfide bond, which is cleavable under the reducing conditions found within a target cell, enabling payload release.
-
GlyCLICK® (Enzymatic, Glycan-based Conjugation): This site-specific technology enzymatically modifies the conserved N-glycans on the Fc region of the antibody, allowing for the attachment of a payload with a precise DAR of 2.
-
ThioBridge™ (Disulfide Re-bridging): This site-specific method involves the reduction of interchain disulfide bonds in the antibody's hinge region, followed by re-bridging with a reagent that also carries the payload. This maintains the antibody's structural integrity while achieving a defined DAR.
Comparative Performance Data
The choice of conjugation technology has a significant impact on the key characteristics of the resulting ADC. The following table summarizes the performance of this compound modified antibodies against site-specific alternatives.
| Feature | This compound (Lysine Conjugation) | GlyCLICK® (Site-Specific) | ThioBridge™ (Site-Specific) |
| Homogeneity (DAR Distribution) | Heterogeneous (DAR 0-8) | Homogeneous (DAR ≈ 2) | Homogeneous (DAR 2, 4, or 8) |
| Site of Conjugation | Random (surface-exposed lysines) | Specific (Fc-glycans) | Specific (interchain disulfides) |
| Impact on Antigen Binding | Potential for interference if conjugation occurs near the binding site | Minimal, as conjugation is distant from the antigen-binding region | Minimal, as it targets the hinge region |
| In Vivo Stability | Variable, potential for payload loss | High | High, stable re-bridged disulfide |
| Therapeutic Index | Generally narrower due to heterogeneity | Potentially wider due to improved homogeneity and pharmacokinetics | Potentially wider due to improved stability and homogeneity |
| Manufacturing Complexity | Relatively simple and fast | Multi-step enzymatic and chemical process | Multi-step reduction and re-bridging process |
Studies have shown that site-specific ADCs, such as those produced by GlyCLICK® and ThioBridge™, often exhibit improved in vivo efficacy and stability compared to randomly conjugated ADCs. For instance, site-specific ADCs have demonstrated superior pharmacokinetics and reduced deconjugation in vivo.[1] However, it is important to note that the optimal conjugation strategy can be dependent on the specific antibody, payload, and linker combination, with some studies showing lysine-conjugated ADCs to have comparable or even superior efficacy in certain contexts.[2][3][4]
Experimental Protocols
Detailed and reproducible protocols are essential for the successful generation and characterization of modified antibodies.
This compound Antibody Conjugation Protocol
This protocol outlines the general steps for conjugating a payload to an antibody via lysine residues using an this compound linker.
-
Antibody Preparation:
-
Dialyze the antibody into a suitable amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Linker-Payload Activation:
-
Dissolve the this compound-payload in an anhydrous organic solvent like dimethylsulfoxide (DMSO) to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the activated linker-payload solution to the antibody solution at a specific molar ratio (e.g., 5:1 to 20:1 linker to antibody). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove unconjugated linker-payload and other reaction byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Characterization of Modified Antibodies
Thorough characterization is crucial to ensure the quality and consistency of the modified antibody.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for determining the DAR and the distribution of different drug-loaded species.[5]
-
Intact Mass Analysis:
-
Sample Preparation: The ADC sample can be analyzed directly or after deglycosylation with PNGase F to simplify the mass spectrum.
-
LC Conditions:
-
Column: A reversed-phase column suitable for large proteins (e.g., C4 or C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from ~20% to 80% B over 15-30 minutes.
-
-
MS Conditions:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Mode: Electrospray ionization (ESI) in positive ion mode.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of each species. The relative abundance of each peak is used to calculate the average DAR.
-
-
-
Peptide Mapping Analysis:
-
Sample Preparation: Reduce and alkylate the ADC, followed by digestion with an enzyme such as trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides by reversed-phase LC and analyze by tandem mass spectrometry (MS/MS) to identify the specific lysine residues that have been modified.
-
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. This technique is particularly useful for analyzing cysteine-conjugated ADCs.
-
LC Conditions:
-
Column: A HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from 100% A to 100% B to elute species with increasing hydrophobicity (and DAR).
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis: The area of each peak, corresponding to a specific DAR, is used to calculate the average DAR and the distribution of drug-loaded species.
Mechanism of Action and Signaling Pathways
The therapeutic effect of an ADC relies on its ability to be internalized by the target cell and subsequently release its cytotoxic payload. For ADCs with disulfide linkers like this compound, this release is triggered by the reducing environment of the cell.
ADC Internalization and Payload Release Workflow
References
- 1. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. a-case-study-comparing-heterogeneous-lysine-and-site-specific-cysteine-conjugated-maytansinoid-antibody-drug-conjugates-adcs-illustrates-the-benefits-of-lysine-conjugation - Ask this paper | Bohrium [bohrium.com]
- 3. A Case Study Comparing Heterogeneous Lysine- and Site-Specific Cysteine-Conjugated Maytansinoid Antibody-Drug Conjugates (ADCs) Illustrates Benefits of Lysine Conjugation. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NHS-Ester-Based Crosslinkers: A Guide for Researchers
For Immediate Release
In the landscape of bioconjugation, the choice of a crosslinking agent is paramount to the success of research and drug development. This guide provides a detailed comparative analysis of two widely utilized crosslinkers: a cleavable disulfide-containing crosslinker, represented here by 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP), and a non-cleavable thioether-forming crosslinker, succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This comparison is intended to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision for their specific applications.
Executive Summary
DTSSP and SMCC are both popular crosslinkers that react with primary amines, but they differ fundamentally in the nature of the chemical bond they create. DTSSP forms a disulfide bond that can be cleaved under reducing conditions, offering a reversible linkage. In contrast, SMCC forms a stable, non-cleavable thioether bond. This key difference dictates their suitability for various applications, from protein interaction studies to the development of antibody-drug conjugates (ADCs).
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key characteristics and performance parameters of DTSSP and SMCC based on available product information and experimental protocols.
| Feature | DTSSP | SMCC |
| Full Chemical Name | 3,3'-dithiobis(sulfosuccinimidyl propionate) | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate |
| CAS Number | 81069-02-5[1][2] | 64987-85-5[3][4] |
| Molecular Weight | 608.51 g/mol [2] | 334.32 g/mol |
| Spacer Arm Length | 12.0 Å | 8.3 Å |
| Reactive Groups | Sulfo-NHS ester (amine-reactive) | NHS ester (amine-reactive), Maleimide (sulfhydryl-reactive) |
| Resulting Linkage | Disulfide bond | Thioether bond |
| Cleavability | Cleavable (with reducing agents) | Non-cleavable |
| Water Solubility | Water-soluble | Insoluble (water-soluble version, Sulfo-SMCC, is available) |
| Cell Membrane Permeability | Impermeable | Permeable |
| Performance Parameter | DTSSP | SMCC |
| Reaction pH (Amine) | 7.0 - 9.0 | 7.0 - 9.0 |
| Reaction pH (Sulfhydryl) | N/A | 6.5 - 7.5 |
| Reaction Time | 30 minutes at room temperature or 2 hours at 4°C | 30-60 minutes at room temperature for NHS ester reaction; 30 minutes at room temperature or 2 hours at 4°C for maleimide reaction. |
| Cleavage Conditions | 10-50 mM DTT or TCEP at pH 8.5 | Not applicable |
| Stability of Linkage | Reversibly stable; susceptible to reducing agents. | Highly stable thioether bond. |
| Key Applications | Reversible crosslinking, protein interaction pull-down assays, cell surface protein crosslinking. | Antibody-drug conjugates (ADCs), stable protein-protein conjugations, hapten-carrier conjugation. |
Experimental Protocols
Detailed methodologies for utilizing DTSSP and SMCC in bioconjugation are provided below. These protocols are generalized and may require optimization for specific applications.
Protocol 1: Homobifunctional Crosslinking of Proteins using DTSSP
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
DTSSP (e.g., from CovaChem or Thermo Fisher Scientific)
-
Reaction Buffer (amine-free, e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Reducing Agent (e.g., 50 mM DTT in PBS) for cleavage
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare the protein solution in the Reaction Buffer. If the protein solution contains primary amines (e.g., Tris or glycine), it must be dialyzed against the Reaction Buffer.
-
DTSSP Solution Preparation: Immediately before use, dissolve DTSSP in the Reaction Buffer to a final concentration of 10-25 mM.
-
Crosslinking Reaction: Add the DTSSP solution to the protein solution. The molar ratio of DTSSP to protein should be optimized. A starting point is a 10- to 50-fold molar excess of DTSSP.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Purification: Remove excess crosslinker and byproducts using a desalting column equilibrated with an appropriate buffer.
-
(Optional) Cleavage of Disulfide Bonds: To cleave the crosslinks, incubate the purified conjugate with 50 mM DTT for 30 minutes at 37°C.
Protocol 2: Two-Step Heterobifunctional Conjugation using SMCC
Materials:
-
Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Sulfhydryl-containing molecule (e.g., reduced peptide or drug)
-
SMCC (e.g., from Thermo Fisher Scientific or CovaChem)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody Modification with SMCC: a. Prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF immediately before use. b. Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution. c. Incubate the reaction for 30-60 minutes at room temperature.
-
Removal of Excess SMCC: Remove non-reacted SMCC using a desalting column equilibrated with PBS.
-
Conjugation with Sulfhydryl-Containing Molecule: a. Immediately add the sulfhydryl-containing molecule to the maleimide-activated antibody. A 1.5- to 2-fold molar excess of the sulfhydryl molecule over the antibody is recommended. b. Incubate for 30 minutes at room temperature or 2 hours at 4°C.
-
Quenching (Optional): To quench unreacted maleimide groups, a sulfhydryl-containing compound like cysteine can be added.
-
Purification: Purify the final conjugate using a desalting column or other appropriate chromatography method to remove excess reagents.
Mandatory Visualization
The following diagrams illustrate the chemical structures, reaction mechanisms, and experimental workflows discussed in this guide.
Caption: Reaction scheme of DTSSP crosslinker.
Caption: Reaction scheme of SMCC crosslinker.
References
Validating the Reversibility of NHS-Ester Disulfide Crosslinking: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in protein interaction studies, antibody-drug conjugation, and proteomics, the ability to reversibly crosslink molecules is a powerful tool. Among the various chemically cleavable crosslinkers, those featuring a disulfide bond that can be reversed by reducing agents are widely employed. This guide provides an objective comparison of the validation of reversibility for disulfide-containing crosslinkers, focusing on those introduced via an N-Hydroxysuccinimide (NHS) ester, with other reversible crosslinking strategies.
The NHS-Ester Disulfide Crosslinking Chemistry
A common strategy for introducing a cleavable disulfide bond involves a heterobifunctional crosslinker. A prominent example is N-succinimidyl S-acetylthiopropionate (SATP) or its shorter analog, N-succinimidyl S-acetylthioacetate (SATA). These reagents do not contain a disulfide bond themselves but are used to introduce a protected sulfhydryl group onto one protein, which can then be used to form a disulfide bond with another protein.
The process involves two key stages:
-
Amine Modification: The NHS ester end of the molecule reacts with primary amines (e.g., lysine residues) on the first protein (Protein A), forming a stable amide linkage and introducing a protected thiol group (S-acetyl group).
-
Deprotection and Disulfide Formation: The S-acetyl group is removed by a deacetylation agent, typically hydroxylamine, exposing a free sulfhydryl group (-SH). This newly introduced thiol on Protein A can then react with a sulfhydryl group on a second protein (Protein B) to form a reversible disulfide bond, or it can be crosslinked to another amine-modified and deprotected protein.
The reversibility of this crosslink is a key feature, as the disulfide bond can be readily cleaved under reducing conditions.
Validating Reversibility: A Step-by-Step Protocol
To validate the reversibility of the formed disulfide crosslink, a series of experimental steps are required, often analyzed by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).
Experimental Protocol
1. Protein Preparation:
-
Dissolve two purified proteins (Protein A and Protein B) in a suitable amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at a concentration of 1-5 mg/mL.
2. Introduction of a Protected Sulfhydryl Group to Protein A:
-
Dissolve the NHS-ester S-acetylthio-crosslinker (e.g., SATA or SATP) in an organic solvent like DMSO.
-
Add a 10- to 20-fold molar excess of the crosslinker solution to Protein A.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted crosslinker using a desalting column.
3. Deprotection of the Sulfhydryl Group:
-
Prepare a deacetylation solution of 0.5 M hydroxylamine in a suitable buffer.
-
Add the deacetylation solution to the modified Protein A and incubate for 2 hours at room temperature.
-
Remove excess hydroxylamine using a desalting column.
4. Crosslinking to Form Disulfide Bonds:
-
If Protein B has an available native sulfhydryl group, mix the deprotected Protein A with Protein B in an appropriate buffer.
-
If Protein B does not have a free sulfhydryl, it can be modified with a reagent like Traut's reagent to introduce one, or it can also be modified with the NHS-ester S-acetylthio-crosslinker and deprotected as with Protein A.
-
Allow the crosslinking reaction to proceed for 1-2 hours at room temperature. The formation of a disulfide-linked conjugate (Protein A-S-S-Protein B) is expected.
5. Analysis of Crosslinking and Reversibility by SDS-PAGE:
-
Prepare samples for SDS-PAGE analysis:
-
Lane 1 (Negative Control): A mixture of unmodified Protein A and Protein B.
-
Lane 2 (Crosslinked Sample - Non-reducing conditions): The crosslinked protein mixture in non-reducing sample buffer (without DTT or β-mercaptoethanol).
-
Lane 3 (Cleavage Validation - Reducing conditions): The crosslinked protein mixture in reducing sample buffer (containing a final concentration of 50-100 mM DTT or an equivalent reducing agent).
-
-
Run the samples on an SDS-PAGE gel.
-
Visualize the protein bands using a suitable staining method (e.g., Coomassie Blue).
Expected Results on SDS-PAGE:
-
Lane 1: Two separate bands corresponding to the molecular weights of Protein A and Protein B.
-
Lane 2: A higher molecular weight band corresponding to the Protein A-S-S-Protein B conjugate, with a decrease in the intensity of the individual protein bands.
-
Lane 3: The disappearance of the high molecular weight conjugate band and the reappearance of the individual bands for Protein A and Protein B, demonstrating the cleavage of the disulfide bond.
Comparative Analysis of Reversible Crosslinkers
While disulfide-based crosslinkers are widely used, several other classes of reversible crosslinkers are available, each with distinct cleavage mechanisms and applications. The choice of a crosslinker depends on the specific experimental requirements, such as the desired cleavage conditions and the chemical nature of the biomolecules.
| Crosslinker Type | Cleavage Stimulus | Cleavage Conditions | Advantages | Disadvantages |
| Disulfide-based | Reducing Agents (e.g., DTT, TCEP) | Typically 20-100 mM DTT or TCEP at neutral to slightly basic pH, room temperature to 37°C. | Mild cleavage conditions, compatible with many biological systems. | Susceptible to premature cleavage in reducing cellular environments. |
| Acid-cleavable | Low pH | pH 4.0-5.0 | Useful for release in acidic intracellular compartments like endosomes and lysosomes. | Can be unstable at neutral pH over long periods. |
| Photo-cleavable | UV Light | Specific wavelengths of UV light (e.g., 365 nm). | High temporal and spatial control of cleavage. | UV light can potentially damage biomolecules. |
| Protease-cleavable | Specific Proteases | Presence of the target protease (e.g., Cathepsin B, MMPs). | High specificity of cleavage. | Requires the presence and activity of the specific protease. |
Visualizing the Workflow and Mechanisms
To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.
NHS-Ester Disulfide Crosslinking and Cleavage Workflow
Caption: Workflow for heterobifunctional disulfide crosslinking and cleavage.
Signaling Pathway of Reversible Crosslinking and Analysisdot
A Researcher's Guide to Control Experiments for NHS-SS-Ac Based Assays
This guide provides a comprehensive overview of essential control experiments for assays utilizing N-hydroxysuccinimidyl-S-S-acetyl (NHS-SS-Ac) reagents. Proper controls are critical for validating the specificity and reliability of data obtained from these powerful bioconjugation tools. We compare necessary controls and provide experimental data to support their implementation.
Introduction to this compound Chemistry
This compound reagents are widely used for biotinylating proteins and other biomolecules.[1] They feature an N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines (like the side chain of lysine residues) to form a stable amide bond.[2][3] A key feature of this class of reagents is the disulfide bond (-S-S-) within the spacer arm. This bond can be cleaved by reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol, allowing for the release of the biotin tag from the labeled protein.[1][4] This cleavable nature is particularly advantageous in applications such as affinity purification of protein complexes, where gentle elution of the captured molecules is required.
The Importance of Controls
Essential Control Experiments
A well-designed experiment using this compound reagents should include a panel of controls to address potential artifacts at each stage of the process.
Key Control Experiments for this compound Assays:
| Control Type | Purpose | Experimental Setup | Expected Outcome |
| No Reagent Control | To measure background signal from the detection system (e.g., streptavidin). | Sample is processed through the entire workflow without the addition of the this compound reagent. | No or minimal signal detected, indicating the detection reagents are not binding non-specifically to the sample. |
| Quenching Control | To ensure the this compound reaction has been stopped effectively. | Add a quenching buffer (e.g., Tris or glycine) before adding the this compound reagent. | No signal detected, confirming that the quenching agent effectively neutralizes the reactive NHS ester. |
| Specificity Control (Amine Blocking) | To confirm that labeling occurs specifically on primary amines. | Pre-treat the sample with a non-biotinylated, amine-reactive NHS ester to block available primary amines before adding this compound. | Significantly reduced or no signal, demonstrating that the this compound reagent is specifically targeting primary amines. |
| Cleavage Control | To verify the efficiency of the disulfide bond cleavage. | Labeled sample is split into two aliquots. One is treated with a reducing agent (e.g., 50 mM DTT), while the other is a mock-treated control. | The DTT-treated sample should show a significant loss of signal compared to the mock-treated sample, confirming efficient cleavage. |
| Positive Control Protein | To validate the activity of the this compound reagent and the overall workflow. | A protein known to have accessible primary amines (e.g., Bovine Serum Albumin, BSA) is labeled in parallel with the experimental sample. | Robust signal detected, confirming that the reagent and protocol are working as expected. |
| Cell Permeability Control | For cell surface labeling, to ensure only surface proteins are labeled. | Compare labeling results between the membrane-impermeable (e.g., Sulfo-NHS-SS-Biotin) and a membrane-permeable version (e.g., NHS-SS-Biotin). | The impermeable reagent should primarily label surface proteins, while the permeable one will label both surface and intracellular proteins. Confirmed by western blot for a known cytosolic protein (e.g., GAPDH). |
Experimental Protocols
Protocol 1: General Protein Biotinylation with this compound
This protocol describes the basic steps for labeling a purified protein solution.
-
Protein Preparation : Dissolve the protein to be labeled (e.g., 1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the reaction.
-
Reagent Preparation : Immediately before use, dissolve the this compound reagent in an organic solvent like DMSO or DMF to a stock concentration of 10 mM.
-
Labeling Reaction : Add a molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically but a 20-fold molar excess is a common starting point.
-
Incubation : Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C.
-
Quenching : Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15 minutes.
-
Purification : Remove excess, non-reacted biotin reagent by dialysis or using a desalting column.
-
Validation : Confirm biotinylation using a dot blot or Western blot with streptavidin-HRP or by performing a HABA assay to quantify biotin incorporation.
Protocol 2: Cell Surface Protein Biotinylation and Control Workflow
This protocol is designed for selectively labeling proteins on the surface of living cells.
-
Cell Preparation : Wash cultured cells three times with ice-cold, amine-free PBS (pH 8.0) to remove contaminating proteins from the culture medium.
-
Control and Experimental Groups :
-
Experimental : Resuspend cells in PBS (pH 8.0) at a concentration of ~25 x 10^6 cells/mL.
-
No Reagent Control : Resuspend cells in PBS (pH 8.0) only.
-
Quenching Control : Resuspend cells in PBS containing 50mM Tris (pH 8.0).
-
-
Reagent Preparation : Prepare a 10 mM solution of water-soluble Sulfo-NHS-SS-Biotin in ultrapure water immediately before use.
-
Labeling Reaction :
-
To the Experimental and Quenching Control tubes, add the Sulfo-NHS-SS-Biotin solution to a final concentration of approximately 0.5 mM.
-
To the No Reagent Control , add an equivalent volume of water.
-
-
Incubation : Incubate all tubes for 30 minutes at 4°C with gentle agitation to prevent cell settling.
-
Quenching : Wash all cell pellets three times with ice-cold PBS containing a quenching agent (e.g., 50 mM Tris) to remove and neutralize any non-reacted reagent.
-
Cell Lysis : Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Affinity Purification : Use streptavidin-agarose beads to capture biotinylated proteins from the cell lysates.
-
Elution and Cleavage Control :
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Split the beads from the experimental group into two tubes.
-
Elution : Elute the captured proteins from one tube by incubating with lysis buffer containing 50 mM DTT for 1 hour at 50°C.
-
No Cleavage Control : Incubate the second tube with lysis buffer alone.
-
-
Analysis : Analyze the eluted proteins and the control samples by SDS-PAGE and Western blotting.
Visualizing the Workflow and Mechanisms
Diagrams created using the DOT language provide clear visual representations of the key processes.
Caption: Reaction mechanism of this compound with a primary amine on a protein.
Caption: Experimental workflow including essential negative and quenching controls.
Comparison with Alternatives
While this compound is a powerful tool, other reagents exist for bioconjugation, each with its own set of advantages and disadvantages. The choice of reagent depends on the specific application.
| Reagent Type | Reactive Group | Linker Type | Key Advantage | Best For... |
| This compound | Primary Amine | Cleavable (Disulfide) | Elution of captured proteins under mild reducing conditions. | Affinity purification, proteomics. |
| NHS-Ac | Primary Amine | Non-cleavable | Forms a highly stable, permanent bond. | Stable labeling for imaging or detection where release is not needed. |
| Maleimide-Ac | Sulfhydryl (Thiol) | Non-cleavable | Highly specific for cysteines, offering more controlled labeling. | Site-specific labeling of proteins with available cysteines. |
| Photoreactive | Non-specific | Non-cleavable | Covalently binds to nearby molecules upon UV activation. | Proximity labeling and identifying interaction partners. |
| Click Chemistry | Azide, Alkyne | Non-cleavable | Bioorthogonal, highly specific, and efficient. | Labeling in complex biological systems with minimal off-target effects. |
References
Assessing the Stability of Disulfide-Based Linkers in Antibody-Drug Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical factor that dictates its therapeutic index. An ideal linker must be sufficiently stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity, while also allowing for efficient cleavage and drug release at the tumor site. This guide provides a comparative analysis of the stability of disulfide-based linkers, often employed with N-hydroxysuccinimide (NHS) ester chemistry for conjugation, against other common linker technologies, supported by experimental data and detailed methodologies. While the specific term "NHS-SS-Ac" does not correspond to a standard linker nomenclature, it suggests a linker construct involving an amine-reactive NHS ester for antibody conjugation and a cleavable disulfide (SS) bond.
Disulfide Linkers: A Redox-Sensitive Approach
Disulfide linkers are a popular choice in ADC design due to their selective cleavage in the reducing environment of the intracellular space. The concentration of reducing agents like glutathione (GSH) is significantly higher inside cells (1-10 mM) compared to the bloodstream (around 8-11 µM of cysteine), providing a natural mechanism for targeted drug release.
The stability of disulfide bonds in plasma can be modulated to optimize the ADC's pharmacokinetic profile. Steric hindrance around the disulfide bond, for instance, by introducing methyl groups on adjacent carbon atoms, can significantly enhance plasma stability and increase the conjugate's half-life.[1] However, a key challenge in designing disulfide linkers is balancing this stability with the need for efficient cleavage once the ADC has been internalized by the target cancer cell.[2]
Thioether Bonds: A More Stable, Non-Cleavable Alternative
In contrast to the cleavable nature of disulfide bonds, thioether bonds are generally stable under physiological conditions. These are commonly formed through the reaction of a thiol group (from a reduced antibody disulfide or an engineered cysteine) with a maleimide-functionalized linker. While offering high stability, traditional maleimide-based thioether linkages can be susceptible to a retro-Michael reaction, leading to payload exchange with other thiol-containing molecules in plasma, such as albumin. This can result in a loss of potency and potential off-target toxicity.[3][4][] Newer "bridging" technologies that re-bridge native disulfide bonds can form more stable thioether linkages.
The concept of a linker that transitions from a disulfide to a more stable thioether bond post-cleavage is an area of active research aimed at combining the advantages of both bond types.
Comparative Stability Data
The following table summarizes publicly available data on the plasma stability of ADCs with different linker technologies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
| Linker Type | Bond Formed | Model System | Incubation Time | % Intact Conjugate | Key Observations | Reference |
| Hindered Disulfide (e.g., SPDB) | Disulfide | ADC in human plasma | ~9 days (half-life) | 50% | Stability is influenced by the degree of steric hindrance. | |
| Conventional Maleimide | Thioether | ADC in human plasma | 7 days | ~50% | Susceptible to retro-Michael reaction and payload exchange. | |
| "Bridging" Disulfide | Thioether | ADC in human plasma | 7 days | >95% | Forms a more stable thioether by re-bridging native disulfides. | |
| Thiol-ene | Thioether | ADC in human plasma | 7 days | >90% | Offers improved stability over traditional maleimide linkers. |
Experimental Protocols
Accurate assessment of ADC stability is crucial for preclinical development. Below are detailed protocols for key experiments used to evaluate linker stability.
1. In Vitro Plasma Stability Assay by LC-MS
This assay determines the stability of an ADC in plasma by measuring the change in the average drug-to-antibody ratio (DAR) over time.
-
Objective: To quantify the rate of drug deconjugation from an ADC in plasma.
-
Materials:
-
Test ADC
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Immunoaffinity capture beads (e.g., Protein A or anti-human Fc)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
-
Procedure:
-
Incubation: Dilute the ADC to a final concentration of 100 µg/mL in plasma. Prepare a control sample in PBS. Incubate all samples at 37°C.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144, 168 hours). Immediately freeze samples at -80°C until analysis.
-
Sample Preparation:
-
Thaw plasma samples.
-
Capture the ADC using immunoaffinity beads.
-
Wash the beads to remove unbound plasma proteins.
-
Elute the ADC from the beads.
-
-
LC-MS Analysis:
-
Analyze the eluted ADC using a reverse-phase column suitable for intact protein analysis.
-
Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Deconvolute the resulting mass spectra to determine the distribution of different drug-loaded species and calculate the average DAR.
-
-
Data Analysis: Plot the average DAR against time to determine the stability profile and calculate the half-life of the conjugate. A decrease in DAR over time indicates linker cleavage or payload loss.
-
2. ELISA for Quantification of Intact ADC
This method measures the concentration of intact ADC in plasma samples over time.
-
Objective: To determine the concentration of ADC with the payload still attached.
-
Materials:
-
96-well microtiter plates
-
Coating antigen (specific to the ADC's antibody)
-
Blocking buffer (e.g., BSA in PBS)
-
Plasma samples from the in vitro stability assay
-
Enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload
-
Substrate solution
-
Stop solution
-
Plate reader
-
-
Procedure:
-
Plate Coating: Coat the microtiter plate with the specific antigen for the ADC's antibody.
-
Blocking: Block the plate with blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen.
-
Detection: Add the enzyme-conjugated anti-payload secondary antibody. This will only bind to ADCs that have retained their payload.
-
Signal Development: Add the substrate and stop the reaction after a suitable incubation period.
-
Data Acquisition: Read the absorbance at the appropriate wavelength.
-
-
Data Analysis: Determine the concentration of intact ADC by comparing the absorbance values to a standard curve. Calculate the percentage of intact ADC remaining at each time point relative to the initial concentration.
Visualizing Pathways and Workflows
Diagram 1: ADC Conjugation and Payload Release
A simplified workflow of ADC conjugation and intracellular payload release.
Diagram 2: Experimental Workflow for Plasma Stability Assessment
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for NHS-SS-Ac
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the proper disposal of N-hydroxysuccinimide-S-S-Acetate (NHS-SS-Ac), a reagent commonly used in bioconjugation and crosslinking applications. Adherence to these procedures is critical for minimizing environmental impact and ensuring a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1][2]
Deactivation Protocol: The Core of Safe Disposal
The primary strategy for the safe disposal of this compound and other N-hydroxysuccinimide (NHS) esters is the deactivation, or quenching, of the reactive NHS ester group.[1][2] This is typically achieved through hydrolysis or by reacting it with a primary amine. This process renders the compound non-hazardous before it is disposed of as chemical waste.
Recommended Quenching Agents:
For the complete deactivation of the NHS ester moiety, the following types of quenching solutions are recommended:
-
Primary Amines: Solutions of Tris(hydroxymethyl)aminomethane (Tris) or glycine are effective at reacting with and neutralizing the NHS ester.[1]
-
Hydrolysis: Alkaline hydrolysis using a solution like sodium hydroxide (NaOH) can also be used to break down the NHS ester.
The choice of quenching agent may depend on the specific experimental conditions and the other chemicals present in the waste solution.
Quantitative Data for Deactivation
For effective quenching of NHS esters, specific concentrations and reaction times are recommended to ensure complete deactivation. The following table summarizes the key parameters for preparing a quenching solution.
| Parameter | Recommended Value | Notes |
| Quenching Agent | Tris or Glycine | Primary amines are effective for quenching the reactive NHS ester. |
| Final Concentration | 1 M | A sufficient concentration to ensure a molar excess relative to the NHS ester. |
| Solvent | Water | Tris and Glycine are readily soluble in water. |
| pH of Quenching Solution | 7.5 - 8.5 | This pH range facilitates the quenching reaction. |
| Reaction Time | Minimum of 4 hours at room temperature | Allows for complete hydrolysis and reaction of the NHS ester. |
| Waste Container | Sealed, designated chemical waste container | Should be clearly labeled as "Hazardous Waste" and stored in a designated satellite accumulation area. |
Experimental Protocol for Deactivation and Disposal
The following step-by-step methodologies are based on established protocols for similar NHS esters and should be adapted for the disposal of this compound waste.
For Solutions Containing Unreacted this compound:
-
To the solution containing the unreacted this compound, add the prepared quenching solution (e.g., 1 M Tris, pH 8.0) to achieve the final concentrations listed in the table above.
-
Ensure the final pH of the mixture is between 7.5 and 8.5. Adjust if necessary with a suitable acid or base.
-
Seal the designated waste container and let the mixture stand for at least 4 hours at room temperature inside a chemical fume hood.
For Solid this compound Waste:
-
In a designated chemical waste container, carefully dissolve the solid this compound in a minimal amount of a suitable organic solvent in which it is soluble, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Slowly add a significant excess (e.g., 10-fold molar excess) of the freshly prepared quenching solution to the dissolved this compound.
-
Allow the mixture to react for a minimum of 4 hours at room temperature with occasional swirling to ensure complete deactivation.
For Contaminated Labware (e.g., pipette tips, tubes):
-
Rinse the contaminated labware with a suitable solvent to remove the majority of the this compound residue. Collect this rinsate as hazardous waste.
-
Immerse the rinsed items in a bath of the quenching solution for at least 4 hours.
-
After decontamination, the labware can be disposed of as solid chemical waste.
Final Disposal Steps
Once the deactivation procedure is complete, the resulting waste mixture must be handled as hazardous chemical waste.
-
Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste," and the contents should be described (e.g., "Deactivated this compound with Tris").
-
Storage and Collection: The sealed and labeled waste container should be stored in a designated satellite accumulation area for chemical waste, following all institutional and local regulations.
-
Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed chemical disposal agency. Always consult with the appropriate local waste disposal expert.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By following these procedures, you contribute to a safer laboratory environment and ensure compliance with waste disposal regulations. Always refer to your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemical you are working with.
References
Safeguarding Your Research: A Guide to Handling NHS-SS-Ac
For researchers, scientists, and drug development professionals, the precise and safe handling of chemical reagents is paramount to both experimental success and personal safety. This guide provides essential safety and logistical information for the use of NHS-SS-Ac (N-Hydroxysuccinimide-SS-Acetate), a thiol-cleavable amine-reactive crosslinker. Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | To avoid inhalation of dust or aerosols. |
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.[1][2]
-
Avoid contact with skin, eyes, and clothing.
-
Prevent the formation of dust.
-
Wash hands thoroughly after handling.[1]
-
This compound is moisture-sensitive; store in a cool, dry place and allow the container to equilibrate to room temperature before opening to prevent condensation.
Operational Plan: Experimental Protocol
The following is a detailed methodology for a typical experiment involving the introduction of a protected sulfhydryl group onto a protein using an NHS-ester reagent like SATA, which is analogous to this compound.
Materials:
-
Protein solution (2-10 mg/mL in an amine-free buffer)
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Deacetylation/Cleavage Buffer (e.g., 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5 for deacetylation, or a reducing agent like DTT for disulfide cleavage)
-
Desalting column
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF. Do not prepare stock solutions for storage as the NHS ester moiety readily hydrolyzes.
-
Protein Reaction: Add the dissolved this compound solution to the protein solution. The molar ratio of the crosslinker to the protein may need to be optimized. A 9:1 molar ratio is a common starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes.
-
Purification (Optional): The modified protein can be purified from excess reagent and byproducts using a desalting column.
-
Cleavage of the Disulfide Bond: To expose the free sulfhydryl group, the disulfide bond in the this compound linker can be cleaved using a reducing agent such as Dithiothreitol (DTT).
-
Final Purification: Purify the sulfhydryl-modified protein from the cleavage agent using a desalting column. The modified protein should be used promptly.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
